Difelikefalin
説明
特性
IUPAC Name |
4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H53N7O6/c1-24(2)21-29(32(45)40-28(15-9-10-18-37)34(47)43-19-16-36(39,17-20-43)35(48)49)42-33(46)30(23-26-13-7-4-8-14-26)41-31(44)27(38)22-25-11-5-3-6-12-25/h3-8,11-14,24,27-30H,9-10,15-23,37-39H2,1-2H3,(H,40,45)(H,41,44)(H,42,46)(H,48,49)/t27-,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMNVWWHGCHHJJ-SKKKGAJSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@H](CCCCN)C(=O)N1CCC(CC1)(C(=O)O)N)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC3=CC=CC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H53N7O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401032896 | |
| Record name | Difelikefalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
679.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble | |
| Record name | Difelikefalin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11938 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1024828-77-0 | |
| Record name | Difelikefalin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1024828770 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Difelikefalin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB11938 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Difelikefalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401032896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIFELIKEFALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NA1U919MRO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Difelikefalin: A Technical Guide to the Mechanism of Action in Pruritus
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Chronic Kidney Disease-Associated Pruritus (CKD-aP)
Chronic kidney disease-associated pruritus (CKD-aP) is a prevalent and distressing symptom for patients with end-stage renal disease, particularly those undergoing hemodialysis.[1][2] It significantly impairs quality of life, disrupts sleep, and is associated with an increased risk of depression and mortality.[3][4] Historically, treatment options have been limited and often ineffective, highlighting a significant unmet medical need.[3] The pathophysiology of CKD-aP is complex and not fully elucidated, but is thought to involve an imbalance in the endogenous opioid system.[1][5] Difelikefalin is a novel, first-in-class kappa-opioid receptor (KOR) agonist approved for the treatment of moderate-to-severe pruritus in adults with CKD undergoing hemodialysis.[6][7] This document provides a detailed technical overview of its core mechanism of action, supported by clinical trial data and experimental methodologies.
Core Mechanism of Action: Selective Peripheral KOR Agonism
The foundation of this compound's therapeutic effect lies in its highly selective and peripherally restricted agonism of the kappa-opioid receptor.[8] Unlike mu-opioid receptors (MORs), which are associated with traditional opioid side effects like euphoria and respiratory depression, KORs play a distinct role in modulating itch and inflammation without significant abuse potential.[8][9]
The leading hypothesis for CKD-aP involves an imbalance between MOR and KOR signaling, with a relative overactivity of the mu system contributing to the sensation of itch. This compound restores balance by selectively activating KORs.[5]
Neuronal Pathway: Attenuation of Pruritic Signaling
This compound acts directly on KORs expressed on the peripheral terminals of sensory neurons.[6][10] Activation of these receptors is believed to inhibit the transmission of itch signals from the periphery to the central nervous system.[5] This neuroinhibitory effect is a key component of its antipruritic action, directly counteracting the signals that lead to the sensation of itch.[11]
Caption: Proposed neuronal signaling pathway of this compound in pruritus.
Immunomodulatory Pathway: Anti-Inflammatory Effects
Beyond its direct neuronal effects, this compound also exhibits immunomodulatory properties by activating KORs present on various immune cells.[6][8] Chronic inflammation is a contributing factor in CKD-aP.[8] By binding to these receptors, this compound is proposed to inhibit the release of pro-inflammatory mediators, such as cytokines.[12] This reduction in localized inflammation further contributes to the alleviation of pruritus.
Caption: Proposed immunomodulatory mechanism of this compound.
Pharmacodynamic Profile
Nonclinical studies have established that this compound is a synthetic peptide and a selective, full agonist at the KOR.[8][10] Its key characteristic is a high degree of selectivity, with at least a 10,000-fold greater affinity for the KOR compared to the mu-opioid receptor.[10] It exhibits no or negligible activity at delta-opioid receptors or other non-opioid receptors and ion channels.[10] Crucially, its structure limits its ability to cross the blood-brain barrier, thereby restricting its action primarily to the periphery and avoiding centrally-mediated side effects like dysphoria, hallucinations, or addiction, which can be associated with other KOR agonists.[3][9]
Clinical Efficacy and Safety Data
The clinical development program for this compound, particularly the pivotal Phase 3 KALM-1 and KALM-2 trials, provides robust quantitative data on its efficacy and safety in the target population.[10]
Summary of Efficacy Data
The tables below summarize the key efficacy endpoints from a pooled analysis of the KALM-1 and KALM-2 trials.
Table 1: Key Efficacy Outcomes (Pooled KALM-1 & KALM-2 Data at Week 12)
| Endpoint | This compound (n=426) | Placebo (n=425) | P-value |
|---|---|---|---|
| Primary Endpoint | |||
| Proportion of patients with ≥3-point improvement in WI-NRS¹ score | 52.1% | 32.5% | <0.001 |
| Key Secondary Endpoints | |||
| Proportion of patients with ≥4-point improvement in WI-NRS¹ score | 38.7% | 23.4% | <0.001 |
| Proportion of patients with ≥15-point decrease in Skindex-10² score | 55.5% | 40.5% | <0.001 |
| Proportion of patients with ≥5-point decrease in 5-D Itch Scale³ score | 52.1% | 42.3% | 0.01 |
Data sourced from pooled analysis of Phase 3 trials.[6] ¹WI-NRS: Worst Itching Intensity Numerical Rating Scale ²Skindex-10: A 10-item questionnaire assessing the symptom burden of skin disease ³5-D Itch Scale: A multidimensional questionnaire assessing itch over a 2-week recall period
Summary of Safety Data
This compound was generally well-tolerated. The most common treatment-emergent adverse events (TEAEs) are detailed below.
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) >3% Incidence and Higher than Placebo (Pooled Safety Data)
| Adverse Event | This compound (n=426) | Placebo (n=425) |
|---|---|---|
| Diarrhea | 9.2% | 3.1% |
| Dizziness | 7.3% | 1.9% |
| Nausea | 6.8% | 3.8% |
| Somnolence | 4.2% | 2.1% |
| Vomiting | 4.0% | 2.1% |
| Gait disturbances | 3.5% | 0.5% |
Data sourced from pooled analysis of Phase 3 trials.[13]
Experimental Protocols
Phase 3 Clinical Trial Design (KALM-1 and KALM-2)
The efficacy and safety of this compound were established in two global, multicenter, randomized, double-blind, placebo-controlled Phase 3 trials.
-
Objective: To evaluate the efficacy and safety of intravenous this compound for the treatment of moderate-to-severe pruritus in adult hemodialysis patients.
-
Patient Population: Included adult patients (≥18 years) undergoing hemodialysis three times per week who had moderate-to-severe pruritus, defined by a baseline weekly average score of ≥4 on the Worst Itching Intensity Numerical Rating Scale (WI-NRS).[14]
-
Intervention: Patients were randomized in a 1:1 ratio to receive either this compound at a dose of 0.5 mcg/kg of body weight or a matching placebo. The investigational product was administered as an intravenous bolus injection into the venous line of the dialysis circuit at the end of each hemodialysis session for 12 weeks.[14]
-
Primary Outcome Measure: The primary efficacy endpoint was the proportion of patients achieving a ≥3-point improvement from baseline in the weekly mean of the 24-hour WI-NRS score at Week 12.[14]
-
Secondary Outcome Measures: Key secondary endpoints included the change from baseline in itch-related quality of life measures, such as the Skindex-10 and 5-D itch scales, and the proportion of patients achieving a ≥4-point improvement in the WI-NRS score at Week 12.[10] Safety and tolerability were assessed through the monitoring of adverse events, clinical laboratory tests, and vital signs throughout the study.[13]
References
- 1. This compound in the Treatment of Chronic Kidney Disease-Associated Pruritus: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. io.nihr.ac.uk [io.nihr.ac.uk]
- 4. Safety and Effectiveness of this compound in Patients With Moderate-to-Severe Pruritus Undergoing Hemodialysis: An Open-Label, Multicenter Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in the Treatment of Chronic Kidney Disease-Associated Pruritus: A Systematic Review [mdpi.com]
- 6. Efficacy of this compound for the Treatment of Moderate to Severe Pruritus in Hemodialysis Patients: Pooled Analysis of KALM-1 and KALM-2 Phase 3 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The efficacy and safety of this compound for pruritus in hemodialysis patients: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. medcentral.com [medcentral.com]
- 10. tandfonline.com [tandfonline.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Safety and Tolerability of this compound for the Treatment of Moderate to Severe Pruritus in Hemodialysis Patients: Pooled Analysis From the Phase 3 Clinical Trial Program - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Phase 3 Trial of this compound in Hemodialysis Patients with Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
Difelikefalin's High Selectivity for the Kappa-Opioid Receptor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Difelikefalin is a peripherally acting agonist with a pronounced selectivity for the kappa-opioid receptor (KOR). This high selectivity is a cornerstone of its therapeutic mechanism, allowing for targeted modulation of the kappa-opioid system while minimizing off-target effects associated with mu-opioid receptor (MOR) and delta-opioid receptor (DOR) activation. This technical guide provides an in-depth analysis of this compound's receptor selectivity, detailing the quantitative data, the experimental methodologies used for its characterization, and the relevant signaling pathways.
Quantitative Analysis of Receptor Selectivity
The selectivity of this compound for the KOR is quantified through in vitro binding and functional assays. These assays determine the drug's affinity (Ki) and potency (EC50) at each of the opioid receptor subtypes. A higher affinity and potency at the KOR compared to MOR and DOR indicates selectivity.
Table 1: this compound Receptor Binding Affinity and Functional Activity
| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity (EC50, nM) | Selectivity Ratio (KOR vs. MOR) |
| Kappa (KOR) | 0.32[1] | Data not available in search results | >10,000-fold[2][3][4] |
| Mu (MOR) | Data not available in search results | Data not available in search results | |
| Delta (DOR) | Data not available in search results | Data not available in search results |
Note: Specific Ki and EC50 values for MOR and DOR were not available in the provided search results, though qualitative statements confirm high selectivity.
Experimental Protocols
The determination of this compound's receptor selectivity profile relies on a suite of established in vitro pharmacological assays. The following sections detail the general methodologies for these key experiments.
Radioligand Competition Binding Assay
This assay quantifies the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human opioid receptor of interest (KOR, MOR, or DOR).
-
Incubation: A fixed concentration of a selective radioligand (e.g., [3H]diprenorphine) is incubated with the receptor-containing membranes in the presence of varying concentrations of unlabeled this compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically through rapid filtration over glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to a receptor upon agonist binding. For Gi/o-coupled receptors like KOR, agonist stimulation enhances the binding of the non-hydrolyzable GTP analog, [35S]GTPγS.
Methodology:
-
Membrane Preparation: As with the binding assay, membranes from cells expressing the opioid receptor of interest are used.
-
Assay Buffer: The assay is performed in a buffer containing GDP to maintain the G protein in its inactive state.
-
Incubation: Membranes are incubated with a fixed concentration of [35S]GTPγS and varying concentrations of this compound.
-
Reaction Termination: The binding reaction is stopped by rapid filtration.
-
Quantification: The amount of [35S]GTPγS bound to the G proteins on the filters is quantified by scintillation counting.
-
Data Analysis: The concentration of this compound that produces 50% of the maximal stimulation (EC50) is determined from the dose-response curve.
cAMP Accumulation Assay
This assay measures the functional consequence of activating Gi/o-coupled receptors, which is the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.
Methodology:
-
Cell Culture: Whole cells expressing the target opioid receptor are used.
-
Forskolin Stimulation: Cells are stimulated with forskolin to increase basal cAMP levels.
-
Agonist Treatment: The forskolin-stimulated cells are then treated with varying concentrations of this compound.
-
Cell Lysis: After incubation, the cells are lysed to release the intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured, typically using a competitive immunoassay format such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The concentration of this compound that causes a 50% inhibition of the forskolin-stimulated cAMP production (IC50, which in this context reflects agonist potency) is determined.
Kappa-Opioid Receptor Signaling Pathway
Upon binding of an agonist like this compound, the KOR, a G protein-coupled receptor (GPCR), activates intracellular signaling cascades. The canonical pathway involves the coupling to inhibitory G proteins (Gαi/o).[5][6]
Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cAMP.[5][6] The dissociation of the Gβγ subunit from Gαi/o can also lead to the modulation of ion channel activity, such as the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of N-type calcium channels.[6] Furthermore, KOR activation can trigger other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade.[6]
References
The Peripheral Sensory Neuron Response to Difelikefalin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difelikefalin (Korsuva®) is a highly selective, peripherally restricted kappa-opioid receptor (KOR) agonist.[1][2] It is a synthetic D-amino acid tetra-peptide developed as an analogue of the endogenous opioid peptide, Dynorphin A.[3] Its primary FDA-approved indication is for the treatment of moderate-to-severe pruritus associated with chronic kidney disease (CKD-aP) in adults undergoing hemodialysis.[1][2] Due to its hydrophilic peptide structure, this compound does not readily cross the blood-brain barrier, thereby minimizing the central nervous system (CNS) side effects commonly associated with other opioid medications, such as respiratory depression and abuse potential.[1][4][5] Its therapeutic effect is mediated primarily through its action on peripheral sensory neurons and immune cells.[3][6]
Core Mechanism of Action in Peripheral Sensory Neurons
The antipruritic effect of this compound is rooted in its activation of KORs expressed on the terminals of peripheral sensory neurons. These neurons are responsible for transmitting itch signals from the skin to the spinal cord. Activation of these G protein-coupled receptors (GPCRs) initiates an inhibitory signaling cascade.
The binding of this compound to KORs on a peripheral sensory neuron leads to:
-
Inhibition of Adenylyl Cyclase: The activated Gi/o protein alpha subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channel Activity:
-
Reduced Neuronal Excitability: The combined effect of membrane hyperpolarization and reduced calcium influx raises the threshold for action potential generation, making the neuron less likely to fire in response to a pruritic stimulus.
-
Decreased Neurotransmitter Release: The inhibition of VGCCs reduces the influx of calcium into the presynaptic terminal, which is a critical step for the fusion of neurotransmitter-containing vesicles with the cell membrane. This results in decreased release of pruritogenic neuropeptides and neurotransmitters (such as Substance P and CGRP) at the synapse in the spinal cord.
This multi-faceted inhibitory action effectively dampens the transmission of itch signals from the periphery to the central nervous system.
Quantitative Data from Clinical Efficacy Trials
The efficacy of this compound in reducing pruritus has been demonstrated in several large-scale clinical trials. The data below is summarized from the pivotal Phase 3 KALM-1 and KALM-2 studies in hemodialysis patients with moderate-to-severe pruritus.[8][9]
Table 1: Primary Efficacy Endpoint (Week 12)
| Outcome | This compound (0.5 mcg/kg) | Placebo | P-value |
|---|---|---|---|
| Proportion of Patients with ≥3-point Improvement in WI-NRS * | 51.1% | 35.2% | <0.001 |
| Proportion of Patients with ≥4-point Improvement in WI-NRS * | 38.7% | 23.4% | <0.001 |
Worst Itching Intensity Numerical Rating Scale (WI-NRS)[8]
Table 2: Secondary Endpoints - Itch-Related Quality of Life (Week 12)
| Outcome | This compound (0.5 mcg/kg) | Placebo | P-value |
|---|---|---|---|
| Proportion of Patients with ≥15-point Decrease in Skindex-10 Score | 55.5% | 40.5% | <0.001 |
| Proportion of Patients with ≥5-point Decrease in 5-D Itch Scale Score | 52.1% | 42.3% | 0.012 |
Table 3: Phase 2 Dose-Ranging Study Results (Change from Baseline in WI-NRS at Week 8)
| Treatment Group | Mean Reduction in Itching Severity | P-value vs. Placebo |
|---|---|---|
| This compound 0.5 µg/kg | -3.8 | <0.001 |
| This compound 1.0 µg/kg | -2.8 | Not Statistically Significant |
| This compound 1.5 µg/kg | -3.2 | 0.019 |
[10]
Experimental Protocols
Investigating the effects of a KOR agonist like this compound on peripheral sensory neurons involves specialized electrophysiological and imaging techniques.
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the electrical properties of individual neurons, such as resting membrane potential, action potential firing, and ion channel currents.
-
Neuron Isolation and Culture:
-
Dorsal Root Ganglia (DRG) are dissected from a model organism (e.g., mouse, rat).
-
The ganglia are enzymatically digested (e.g., with collagenase and trypsin) and mechanically dissociated to yield a single-cell suspension of sensory neurons.
-
Neurons are plated on coated coverslips and cultured for 24-48 hours to allow for recovery and adherence.
-
-
Recording Setup:
-
A coverslip with adherent neurons is placed in a recording chamber on the stage of an inverted microscope.
-
The chamber is continuously perfused with an external recording solution (extracellular buffer).
-
A glass micropipette (electrode) with a tip diameter of ~1 µm, filled with an internal solution (intracellular buffer), is positioned over a target neuron using a micromanipulator.
-
-
Establishing a Whole-Cell Configuration:
-
The micropipette is carefully lowered onto the cell membrane.
-
Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the membrane.
-
A brief, strong pulse of suction is then applied to rupture the patch of membrane under the pipette, establishing electrical and chemical continuity between the pipette interior and the cell cytoplasm (whole-cell configuration).
-
-
Data Acquisition:
-
Current-Clamp Mode: A defined amount of current is injected into the neuron, and the resulting changes in membrane voltage (including action potentials) are recorded. This is used to assess neuronal excitability. The experiment is run before and after the application of this compound to the bath.
-
Voltage-Clamp Mode: The membrane potential is held at a specific voltage, and the currents flowing across the membrane through ion channels are measured. This is used to study the effect of this compound on specific ion channels (e.g., K⁺ and Ca²⁺ channels).
-
-
Analysis: Software is used to analyze changes in action potential frequency, resting membrane potential, and the amplitude of specific ion currents before and after drug application.
Protocol 2: Calcium Imaging
This method is used to visualize changes in intracellular calcium concentration ([Ca²⁺]i), which serves as an indicator of neuronal activation.[11][12]
-
Neuron Preparation and Dye Loading:
-
DRG neurons are isolated and cultured as described above.
-
Cells are incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester allows the dye to cross the cell membrane. Intracellular esterases cleave the AM group, trapping the active dye inside the cell.
-
-
Imaging Setup:
-
The coverslip is placed in a perfusion chamber on a fluorescence microscope equipped with a high-speed camera.
-
The system includes a light source that can rapidly alternate between two excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).
-
-
Stimulation and Recording:
-
A baseline fluorescence recording is established.
-
Neurons are challenged with a pruritogenic agent (e.g., histamine or capsaicin) to induce a calcium influx and establish a positive control response.
-
The cells are washed, and the chamber is then perfused with a solution containing this compound.
-
After incubation with this compound, the pruritogenic agent is re-applied.
-
-
Data Acquisition and Analysis:
-
The camera captures fluorescence emission (typically at 510 nm) at both excitation wavelengths.
-
The ratio of the fluorescence intensity at 340 nm to that at 380 nm is calculated. This ratiometric measurement is proportional to the intracellular calcium concentration and corrects for variations in cell thickness or dye loading.
-
The magnitude of the calcium transient evoked by the pruritogen before and after this compound treatment is compared to determine the drug's inhibitory effect.
-
Conclusion: From Peripheral Receptor to Clinical Relief
The mechanism of this compound is a clear example of targeted peripheral neuromodulation. By selectively activating KORs on the very sensory neurons that initiate the itch signal, it effectively applies a brake to the pruritic pathway at its origin. This peripheral restriction is key to its favorable safety profile, avoiding the adverse CNS effects that have historically limited the use of opioid-class compounds. The robust clinical data, showing significant reductions in itch intensity and improvements in quality of life, validate this targeted approach. The logical flow from receptor binding to clinical outcome underscores the therapeutic potential of peripherally acting agents in sensory disorders.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Effect of this compound, a selective kappa opioid receptor agonist, on respiratory depression: A randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound, a selective kappa opioid receptor agonist, on respiratory depression: A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy of this compound for the Treatment of Moderate to Severe Pruritus in Hemodialysis Patients: Pooled Analysis of KALM-1 and KALM-2 Phase 3 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Phase 3 Trial of this compound in Hemodialysis Patients with Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Calcium Imaging Approach to Measure Functional Sensitivity of Neurons | Springer Nature Experiments [experiments.springernature.com]
An In-Depth Technical Guide to the Immunomodulatory Effects of Difelikefalin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Difelikefalin, a selective kappa-opioid receptor (KOR) agonist, exhibits significant immunomodulatory effects primarily characterized by the attenuation of pro-inflammatory responses. Its peripheral action on immune cells, including T-lymphocytes and macrophages, leads to a reduction in the production and release of various pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the immunomodulatory properties of this compound, including quantitative data on its effects on cytokine levels, detailed experimental protocols for assessing these effects, and visualizations of the implicated signaling pathways.
Core Mechanism of Immunomodulation
This compound exerts its immunomodulatory effects through the activation of kappa-opioid receptors expressed on a variety of immune cells, including T-cells and macrophages.[1][2] As a G-protein coupled receptor (GPCR), the KOR, upon binding with this compound, initiates an intracellular signaling cascade that ultimately leads to a dampened inflammatory response.[3][4] This is primarily achieved by inhibiting the release of pro-inflammatory mediators.[1] The peripherally restricted action of this compound is a key attribute, as it minimizes central nervous system side effects often associated with other opioids.[5][6]
Quantitative Effects on Cytokine Production
This compound has been demonstrated to significantly suppress the levels of a wide range of pro-inflammatory cytokines. The following table summarizes the quantitative data from a preclinical study in a rat model of renal ischemia-reperfusion-induced acute kidney injury.
| Cytokine | Experimental Model | Treatment | Observed Effect | Reference |
| TNF-α | Rat model of renal ischemia-reperfusion injury | This compound (0.1 mg/kg, intravenous) | Significantly suppressed elevated serum levels to that of the sham group. | [7] |
| IL-6 | Rat model of renal ischemia-reperfusion injury | This compound (0.1 mg/kg, intravenous) | Significantly suppressed elevated serum levels to that of the sham group. | [7] |
| IL-1α | Rat model of renal ischemia-reperfusion injury | This compound (0.1 mg/kg, intravenous) | Significantly suppressed elevated serum levels to that of the sham group. | [7] |
| IFN-γ | Rat model of renal ischemia-reperfusion injury | This compound (0.1 mg/kg, intravenous) | Significantly suppressed elevated serum levels to that of the sham group. | [7] |
| IL-2 | Rat model of renal ischemia-reperfusion injury | This compound (0.1 mg/kg, intravenous) | Significantly suppressed elevated serum levels to that of the sham group. | [7] |
| IL-4 | Rat model of renal ischemia-reperfusion injury | This compound (0.1 mg/kg, intravenous) | Significantly suppressed elevated serum levels to that of the sham group. | [7] |
| IL-5 | Rat model of renal ischemia-reperfusion injury | This compound (0.1 mg/kg, intravenous) | Significantly suppressed elevated serum levels to that of the sham group. | [7] |
| IL-10 | Rat model of renal ischemia-reperfusion injury | This compound (0.1 mg/kg, intravenous) | Significantly suppressed elevated serum levels to that of the sham group. | [7] |
| IL-13 | Rat model of renal ischemia-reperfusion injury | This compound (0.1 mg/kg, intravenous) | Significantly suppressed elevated serum levels to that of the sham group. | [7] |
| IL-17 | Rat model of renal ischemia-reperfusion injury | This compound (0.1 mg/kg, intravenous) | Significantly suppressed elevated serum levels to that of the sham group. | [7] |
| G-CSF | Rat model of renal ischemia-reperfusion injury | This compound (0.1 mg/kg, intravenous) | Significantly suppressed elevated serum levels to that of the sham group. | [7] |
| M-CSF | Rat model of renal ischemia-reperfusion injury | This compound (0.1 mg/kg, intravenous) | Significantly suppressed elevated serum levels to that of the sham group. | [7] |
| MIP-3α | Rat model of renal ischemia-reperfusion injury | This compound (0.1 mg/kg, intravenous) | Significantly suppressed elevated serum levels to that of the sham group. | [7] |
Key Signaling Pathways
The immunomodulatory effects of this compound are mediated through specific intracellular signaling pathways upon activation of the kappa-opioid receptor.
G-Protein Coupling and Downstream Effectors
The KOR is coupled to the inhibitory G-protein, Gi/Go.[8] Upon agonist binding, this leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[9][10] This reduction in cAMP can impact the activity of protein kinase A (PKA) and subsequently modulate the transcription of inflammatory genes.
References
- 1. This compound in the Treatment of Chronic Kidney Disease-Associated Pruritus: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [kuscholarworks.ku.edu]
- 3. Nuclear Factor κB Signaling in Opioid Functions and Receptor Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound, a peripherally restricted KOR (kappa opioid receptor) agonist, produces diuresis through a central KOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-inflammatory and renoprotective effects of this compound, a kappa opioid receptor agonist, in a rat model of renal ischemia–reperfusion-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Difelikefalin: A Technical Guide to Kappa-Opioid Receptor Binding Affinity and Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding characteristics of difelikefalin to the kappa-opioid receptor (KOR). It includes quantitative binding data, detailed experimental methodologies for determining binding affinity, and a visualization of the associated signaling pathways.
Introduction
This compound (also known as CR845 or KORSUVA™) is a synthetic, peripherally acting peptide agonist highly selective for the kappa-opioid receptor (KOR).[1][2] Its therapeutic action is primarily mediated through the activation of KORs located on peripheral sensory neurons and immune cells.[1] This peripheral restriction is a key characteristic, as its hydrophilic peptide structure limits its ability to cross the blood-brain barrier, thereby minimizing centrally-mediated side effects such as euphoria, respiratory depression, and dependence, which are commonly associated with mu-opioid receptor agonists.[2][3] this compound is approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis.[4]
Quantitative Binding Affinity Data
The binding affinity of a ligand for its receptor is a critical measure of its potency and selectivity. This is often expressed as the inhibition constant (Ki), which represents the concentration of a competing ligand that will bind to half of the available receptors at equilibrium. Lower Ki values indicate higher binding affinity.
This compound exhibits a high affinity for the human kappa-opioid receptor with exceptional selectivity over other opioid receptor subtypes.
| Parameter | Receptor Subtype | Value | Species | Source |
| Binding Affinity (Ki) | Human Kappa (KOR) | 0.32 nM | Human | Published Study |
| Selectivity Ratio | KOR vs. Mu-Opioid Receptor | >10,000-fold | Not Specified | Published Study |
| Affinity for other receptors | Non-opioid receptors | No known affinity | Not Specified | [5] |
Table 1: Binding Affinity and Selectivity of this compound.
Experimental Protocols: Radioligand Competition Binding Assay
The determination of this compound's binding affinity (Ki) is typically achieved through a competitive radioligand binding assay.[6] This method measures the ability of the unlabeled compound (this compound) to displace a radioactively labeled ligand that has a known affinity for the kappa-opioid receptor.[7]
Materials and Reagents
-
Receptor Source: Cell membrane preparations from a stable cell line, such as Chinese Hamster Ovary (CHO) cells, genetically engineered to express the human kappa-opioid receptor (hKOR).[1][8]
-
Radioligand: A tritiated, high-affinity KOR ligand. A common choice is [³H]diprenorphine or [³H]U-69,593.[8]
-
Test Compound: this compound, dissolved and serially diluted to a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-labeled, potent KOR agonist (e.g., U-50488) or antagonist (e.g., nor-Binaltorphimine) to determine the amount of radioligand that binds non-specifically to the membrane or filter.[8]
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) is commonly used.[8]
-
Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/C) to separate receptor-bound radioligand from the unbound radioligand.[8]
-
Detection: Liquid scintillation counter to quantify the radioactivity trapped on the filters.
Assay Procedure
-
Preparation: Thaw the hKOR cell membrane preparations on ice. Prepare serial dilutions of this compound in the assay buffer.
-
Incubation: In a 96-well plate, incubate the hKOR cell membranes (typically 15-20 µg of protein per well) with a fixed concentration of the radioligand (e.g., 0.2-0.4 nM of [³H]diprenorphine) and varying concentrations of this compound.[8]
-
Equilibrium: The reaction mixtures are incubated to allow the binding to reach equilibrium. A typical incubation period is 60 minutes at 25°C.[8]
-
Termination and Filtration: The binding reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are then washed quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity, corresponding to the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation:
Ki = IC50 / (1 + [L]/Kd)
Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the logical flow of a typical competitive radioligand binding assay used to determine the binding affinity of this compound.
KOR Signaling Pathway
The kappa-opioid receptor is a G-protein coupled receptor (GPCR).[9] Upon binding of an agonist like this compound, the receptor undergoes a conformational change, leading to the activation of intracellular signaling cascades. The primary therapeutic effects of KOR activation are mediated through its coupling with inhibitory Gi/o proteins.[9][10]
The diagram below outlines the key steps in the this compound-activated KOR signaling pathway.
This activation of Gi/o proteins leads to two primary downstream events:
-
Inhibition of Adenylyl Cyclase: This results in decreased intracellular concentrations of cyclic AMP (cAMP), which in turn reduces neuronal excitability.[9]
-
Modulation of Ion Channels: This includes the inhibition of voltage-gated calcium channels (reducing neurotransmitter release) and the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels (causing membrane hyperpolarization).[9]
Together, these actions suppress the transmission of itch signals from peripheral sensory neurons, resulting in the anti-pruritic effect of this compound.[1]
References
- 1. genscript.com [genscript.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Properties of Difelikefalin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Difelikefalin (Korsuva™) is a first-in-class, peripherally restricted, and highly selective kappa-opioid receptor (KOR) agonist. Approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease (CKD-aP) in adults undergoing hemodialysis, its unique pharmacological profile offers a targeted therapeutic approach with a favorable safety profile, notably lacking the central nervous system side effects commonly associated with other opioid agonists. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, mechanism of action, pharmacokinetics, and clinical efficacy of this compound, supported by detailed experimental methodologies and quantitative data.
Molecular Structure and Physicochemical Properties
This compound is a synthetic D-amino acid tetrapeptide, a structural feature that confers resistance to enzymatic degradation and contributes to its pharmacokinetic profile.[1]
IUPAC Name: 4-amino-1-[(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]piperidine-4-carboxylic acid[2]
Chemical Formula: C₃₆H₅₃N₇O₆[2]
Molecular Weight: 679.86 g/mol (free base)[3]
This compound is administered as an acetate salt, which is a white to off-white powder soluble in water.[3] The intravenous formulation is a sterile, preservative-free, clear, and colorless isotonic solution with a pH of 4.5.[3]
| Property | Value | Reference |
| Chemical Formula | C₃₆H₅₃N₇O₆ | [2] |
| Molecular Weight (free base) | 679.86 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Solubility | Soluble in water | [3] |
| Formulation pH | 4.5 | [3] |
Mechanism of Action
This compound exerts its therapeutic effects through selective agonism of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[4] Its action is primarily restricted to the periphery, which is a key differentiator from other opioid agonists and is attributed to its hydrophilic peptide structure that limits its ability to cross the blood-brain barrier.[5]
The proposed antipruritic mechanism of this compound involves a dual action:[4][6]
-
On Peripheral Sensory Neurons: Activation of KORs on the terminals of sensory neurons is thought to inhibit the transmission of itch signals to the central nervous system.
-
On Immune Cells: this compound has been shown to modulate immune responses by acting on KORs expressed on immune cells, leading to a reduction in the release of pro-inflammatory mediators that can contribute to the sensation of itch.[1][7]
Receptor Binding and Selectivity
Intracellular Signaling Pathway
Upon binding of this compound, the KOR undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gi/Go). This initiates a cascade of intracellular events:
-
Inhibition of Adenylyl Cyclase: The activated Gα subunit of the G-protein inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).
-
Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels. This includes the opening of inwardly rectifying potassium (K+) channels, leading to hyperpolarization of the neuron and reduced excitability, and the closing of N-type voltage-gated calcium (Ca2+) channels, which inhibits the release of neurotransmitters.
-
β-Arrestin Pathway: Like many GPCRs, KOR activation can also lead to the recruitment of β-arrestins. While the precise role of the β-arrestin pathway in the therapeutic effects of this compound is still under investigation, it is generally involved in receptor desensitization, internalization, and signaling to other pathways, such as the mitogen-activated protein kinase (MAPK) cascade.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in healthy subjects and in patients with end-stage renal disease undergoing hemodialysis.
| Parameter | Value in Hemodialysis Patients | Reference |
| Bioavailability (IV) | 100% | [2] |
| Volume of Distribution | ~238 mL/kg | [2] |
| Plasma Protein Binding | 23% - 28% | [2] |
| Metabolism | Not metabolized by CYP450 enzymes | [8] |
| Elimination Half-life (pre-dialysis) | 23 - 31 hours | [2] |
| Excretion | 59% feces, 11% urine, 20% dialysate | [2] |
This compound is not a substrate for cytochrome P450 enzymes, and it does not inhibit or induce these enzymes, indicating a low potential for drug-drug interactions.[8] Hemodialysis reduces plasma concentrations of this compound by 70-80%.[2]
Clinical Efficacy
The efficacy of this compound for the treatment of moderate-to-severe CKD-aP in hemodialysis patients was established in two pivotal Phase 3, multicenter, randomized, double-blind, placebo-controlled trials: KALM-1 and KALM-2.
Experimental Protocols: KALM-1 and KALM-2 Trials
Objective: To evaluate the efficacy and safety of intravenous this compound compared to placebo in reducing the intensity of pruritus in hemodialysis patients with moderate-to-severe CKD-aP.
Study Design:
-
Phase: 3
-
Design: Randomized, double-blind, placebo-controlled
-
Duration: 12-week treatment period followed by a 52-week open-label extension.
-
Patient Population: Adult hemodialysis patients with moderate-to-severe pruritus.
-
Intervention: Intravenous this compound (0.5 mcg/kg) or placebo, administered three times per week after each hemodialysis session.
-
Primary Efficacy Endpoint: The proportion of patients with a ≥3-point improvement from baseline in the weekly mean of the daily 24-hour Worst Itching Intensity Numerical Rating Scale (WI-NRS) score at week 12.
-
Secondary Efficacy Endpoints: Included changes from baseline in the 5-D Itch Scale total score and Skindex-10 total score.
Efficacy Data
A pooled analysis of the KALM-1 and KALM-2 trials, which included 851 patients, demonstrated the following results at week 12:
| Efficacy Endpoint | This compound (n=426) | Placebo (n=425) | p-value |
| Proportion of patients with ≥3-point improvement in WI-NRS | 51.1% | 35.2% | <0.001 |
| Proportion of patients with ≥4-point improvement in WI-NRS | 38.7% | 23.4% | <0.001 |
| Proportion of patients with ≥15-point improvement in Skindex-10 | 55.5% | 40.5% | <0.001 |
| Proportion of patients with ≥5-point improvement in 5-D Itch Scale | 52.1% | 42.3% | 0.01 |
These results indicate that this compound was significantly more effective than placebo in reducing itch intensity and improving itch-related quality of life.
Preclinical Studies
Anti-inflammatory Effects
Preclinical studies have demonstrated the anti-inflammatory properties of this compound.
Experimental Protocol: Cytokine Release in Human Monocyte-Derived Macrophages
-
Objective: To assess the effect of this compound on the release of pro-inflammatory cytokines.
-
Methodology: Human monocyte-derived macrophages were stimulated with lipopolysaccharide (LPS) in the presence or absence of this compound. The concentrations of tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) in the cell culture supernatant were measured using enzyme-linked immunosorbent assay (ELISA).
-
Results: this compound was shown to suppress the release of TNF-α and IL-1β in a concentration-dependent manner.[1]
Experimental Protocol: In Vivo Anti-inflammatory Effects in Mice
-
Objective: To evaluate the in vivo anti-inflammatory activity of this compound.
-
Methodology: Mice were administered lipopolysaccharide (LPS) to induce a systemic inflammatory response. This compound was administered prior to the LPS challenge. Serum levels of TNF-α and IL-1β were measured at various time points.
-
Results: this compound significantly reduced the LPS-induced increase in serum TNF-α and IL-1β levels.[1]
Conclusion
This compound represents a significant advancement in the treatment of chronic kidney disease-associated pruritus in hemodialysis patients. Its novel, peripherally restricted mechanism of action, targeting the kappa-opioid receptor, provides effective relief from pruritus while avoiding the central nervous system side effects of traditional opioids. The robust clinical trial data, supported by a well-characterized molecular and pharmacokinetic profile, establish this compound as a valuable therapeutic option for this patient population. Further research may explore its potential in other pruritic conditions and further elucidate the intricacies of its intracellular signaling pathways.
References
- 1. [Pharmacological, pharmacokinetic and clinical profiles of this compound (KORSUVA® IV Injection Syringe for Dialysis), a peripheral kappa opioid receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Frontiers | this compound in the treatment of hemodialysis patients with pruritus: a systematic review and meta-analysis [frontiersin.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Effect of this compound, a selective kappa opioid receptor agonist, on respiratory depression: A randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory and renoprotective effects of this compound, a kappa opioid receptor agonist, in a rat model of renal ischemia–reperfusion-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. The efficacy and safety of this compound for pruritus in hemodialysis patients: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of this compound for the Treatment of Moderate to Severe Pruritus in Hemodialysis Patients: Pooled Analysis of KALM-1 and KALM-2 Phase 3 Studies - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Difelikefalin: A Technical Guide
An In-depth Overview for Researchers and Drug Development Professionals
Abstract
Difelikefalin (formerly known as CR845) is a first-in-class, peripherally restricted, and highly selective kappa-opioid receptor (KOR) agonist. It represents a significant advancement in the treatment of moderate-to-severe pruritus, particularly in patients with chronic kidney disease (CKD) undergoing hemodialysis. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and clinical evaluation of this compound. It includes detailed summaries of preclinical and clinical data, experimental methodologies, and visualizations of key pathways and processes to serve as a resource for researchers, scientists, and drug development professionals.
Introduction: The Unmet Need in Chronic Pruritus
Chronic pruritus, or itch lasting longer than six weeks, is a debilitating symptom associated with numerous dermatological and systemic diseases, including chronic kidney disease (CKD). For patients with CKD on hemodialysis, the condition is referred to as CKD-associated pruritus (CKD-aP) and is characterized by a relentless and generalized itch that significantly impairs quality of life, affecting sleep, mood, and social functioning. The pathogenesis of CKD-aP is complex and not fully elucidated but is thought to involve a dysregulation of the endogenous opioid system, among other factors. Prior to the development of this compound, there were no approved therapies for CKD-aP in the United States or Europe, highlighting a significant unmet medical need.[1][2]
Discovery and Preclinical Development
Rationale for a Peripherally Acting KOR Agonist
The opioid system, comprising mu (μ), delta (δ), and kappa (κ) receptors, is a known modulator of both pain and itch. While activation of μ-opioid receptors can induce or exacerbate itch, activation of KORs has been shown to have an anti-pruritic effect.[3][4] However, earlier KOR agonists that could cross the blood-brain barrier were associated with undesirable central nervous system (CNS) side effects, such as dysphoria, sedation, and hallucinations, which limited their therapeutic potential.[5]
The discovery of this compound was driven by the hypothesis that selective activation of KORs in the periphery could provide relief from pruritus without the centrally-mediated side effects. This compound, a synthetic D-amino acid tetra-peptide, was specifically designed to have physicochemical properties that limit its ability to cross the blood-brain barrier.[6][7]
Pharmacology and Selectivity
Preclinical studies demonstrated that this compound is a potent and highly selective agonist for the KOR.[5] It exhibits negligible activity at the mu or delta opioid receptors and has no significant affinity for other non-opioid receptors.[1][5] This high selectivity is a key feature of its pharmacological profile.
Mechanism of Action
This compound exerts its anti-pruritic effects through the activation of KORs located on peripheral sensory neurons and immune cells.[1][8]
-
On Peripheral Sensory Neurons: Activation of KORs on the terminals of afferent C-fiber neurons inhibits the transmission of itch signals to the spinal cord and brain.[9][10] This is achieved through the modulation of ion channels, which reduces neuronal excitability.
-
On Immune Cells: KORs are also expressed on various immune cells. This compound's activation of these receptors leads to a reduction in the release of pro-inflammatory mediators, such as cytokines, which are believed to contribute to the inflammatory component of pruritus.[8][11]
This dual mechanism of action, combining neuronal inhibition and anti-inflammatory effects, contributes to its efficacy in alleviating itch.[8]
Signaling Pathway of this compound
dot
Caption: Signaling pathway of this compound upon binding to the Kappa Opioid Receptor (KOR).
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in healthy subjects and in patients with CKD undergoing hemodialysis.
| Parameter | Value in Hemodialysis Patients | Citation |
| Administration | Intravenous (IV) bolus | [12] |
| Bioavailability | 100% (IV) | [13] |
| Volume of Distribution (Vd) | ~238 mL/kg | [12][13] |
| Plasma Protein Binding | 23% to 28% | [12][14] |
| Metabolism | Not metabolized by cytochrome P450 (CYP) enzymes. | [13][14] |
| Half-life (t½) | 23 to 31 hours (pre-dialysis) | [12][14] |
| Elimination | ~11% in urine, ~59% in feces, ~20% in dialysate. | [12][14] |
| Dialysis Clearance | 70% to 80% of plasma concentration cleared by a 4-hour high-flux hemodialysis session. | [12][14] |
Clinical Development
The clinical development program for this compound for the treatment of CKD-aP in hemodialysis patients included Phase 2 and pivotal Phase 3 trials.
Phase 2 Clinical Trial
A randomized, double-blind, placebo-controlled Phase 2 study evaluated the efficacy and safety of intravenous this compound at doses of 0.5 µg/kg, 1.0 µg/kg, and 1.5 µg/kg in 174 hemodialysis patients with moderate-to-severe pruritus.[15][16] The primary endpoint was the change from baseline in the weekly mean of the 24-hour Worst Itching Intensity Numerical Rating Scale (WI-NRS) score at week 8.[15]
| Outcome | Placebo | This compound (0.5 µg/kg) | This compound (1.0 µg/kg) | This compound (1.5 µg/kg) | Citation |
| Change from Baseline in WI-NRS at Week 8 | - | -3.8 (p < 0.001) | -2.8 | -3.2 (p = 0.019) | [17] |
| Proportion of Patients with ≥3-point WI-NRS Reduction | 29% | 59-64% (across all doses) | 59-64% (across all doses) | 59-64% (across all doses) | [18] |
The trial demonstrated that this compound significantly reduced itch intensity and improved itch-related quality of life compared to placebo.[15][19]
Phase 3 Clinical Trials (KALM-1 and KALM-2)
Two pivotal, multicenter, randomized, double-blind, placebo-controlled Phase 3 trials, KALM-1 (in the US) and KALM-2 (global), evaluated the efficacy and safety of this compound (0.5 µg/kg) in a total of 851 hemodialysis patients with moderate-to-severe CKD-aP.[17][20] The primary endpoint for both studies was the proportion of patients achieving a ≥3-point improvement from baseline in the weekly mean of the daily 24-hour WI-NRS score at week 12.[17][20]
| Outcome (at Week 12) | Placebo | This compound (0.5 µg/kg) | p-value | Citation |
| KALM-1: ≥3-point WI-NRS Improvement | 27.9% | 49.1% | <0.001 | [20] |
| KALM-2: ≥3-point WI-NRS Improvement | 42% | 54% | 0.02 | [17] |
| Pooled Analysis: ≥3-point WI-NRS Improvement | 35.2% | 51.1% | <0.001 | [11] |
| Pooled Analysis: ≥4-point WI-NRS Improvement | 23.4% | 38.7% | <0.001 | [11] |
| KALM-1: Change in Skindex-10 Score | -12.0 | -17.2 | <0.001 | [18] |
| KALM-1: Change in 5-D Itch Scale Score | -3.7 | -5.0 | <0.001 | [18] |
The results of the KALM-1 and KALM-2 trials were positive, demonstrating that this compound treatment led to a statistically significant and clinically meaningful reduction in itch intensity and improvement in itch-related quality of life compared to placebo.[16][17][20]
Safety and Tolerability
Across the clinical trial program, this compound was generally well-tolerated.[21] The most commonly reported treatment-emergent adverse events (TEAEs) were diarrhea, dizziness, nausea, and somnolence.[21] Importantly, studies on the abuse potential of this compound concluded a low risk for abuse, and it is not classified as a controlled substance.[1]
Regulatory Milestones
-
August 2021: The U.S. Food and Drug Administration (FDA) approved KORSUVA™ (this compound) injection for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis.[9][22][23]
-
April 2022: The European Medicines Agency (EMA) granted marketing authorization for Kapruvia® (this compound) for the same indication.[9]
Experimental Protocols
Radioligand Binding Assay for Receptor Selectivity
The selectivity of this compound for opioid receptors is determined using radioligand binding assays. A general protocol for such an assay is outlined below.
dot
Caption: General experimental workflow for a radioligand binding assay.
Methodology:
-
Membrane Preparation: Cell membranes from cell lines stably expressing the human kappa (KOR), mu (MOR), or delta (DOR) opioid receptors are prepared.
-
Competitive Binding: The membranes are incubated with a specific radioligand (e.g., [³H]U69,593 for KOR) and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation. Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.[6][20]
Clinical Trial Protocol for Efficacy and Safety (Based on KALM-1 & KALM-2)
The pivotal Phase 3 trials for this compound followed a similar design.
dot
Caption: Simplified workflow of the KALM-1 and KALM-2 Phase 3 clinical trials.
Methodology:
-
Patient Population: Adult patients with end-stage renal disease on hemodialysis at least three times a week with moderate-to-severe pruritus.[22]
-
Design: Multicenter, randomized, double-blind, placebo-controlled.[22]
-
Intervention: Intravenous bolus injection of this compound (0.5 µg/kg) or placebo administered into the venous line of the dialysis circuit at the end of each hemodialysis session.[22]
-
Primary Outcome Measure: The proportion of patients with a ≥3-point improvement from baseline at week 12 in the weekly mean of the 24-hour Worst Itching Intensity Numerical Rating Scale (WI-NRS).[20]
-
Secondary Outcome Measures: Included the proportion of patients with a ≥4-point improvement in the WI-NRS score and changes from baseline in itch-related quality of life as measured by the Skindex-10 and 5-D itch scales.[20]
Patient-Reported Outcome Measures
-
Worst Itching Intensity Numerical Rating Scale (WI-NRS): A single-item scale where patients rate the intensity of their worst itch over the past 24 hours on a scale of 0 ("no itching") to 10 ("worst itching imaginable"). A ≥3-point improvement is considered clinically meaningful.[14]
-
Skindex-10: A 10-item questionnaire assessing the impact of skin disease on a patient's quality of life over the past week. Scores range from 0 to 60, with lower scores indicating better quality of life.[24][25]
-
5-D Itch Scale: A multidimensional questionnaire that assesses five aspects of pruritus: degree, duration, direction, disability, and distribution. Total scores range from 5 to 25, with higher scores indicating a greater burden of itch.[24][26]
Conclusion
The discovery and development of this compound mark a significant milestone in the management of chronic pruritus, offering a targeted and effective therapy for patients with CKD-aP on hemodialysis. Its unique pharmacological profile as a peripherally restricted KOR agonist allows for the alleviation of itch without the adverse CNS effects that have hindered the development of previous KOR-targeted therapies. The robust clinical trial program has provided strong evidence of its efficacy and safety, leading to its approval by major regulatory agencies. This compound serves as a prime example of rational drug design, translating a fundamental understanding of the pathophysiology of itch into a novel therapeutic agent that addresses a long-standing unmet medical need. Future research may explore its utility in other pruritic conditions and the development of alternative formulations.[18]
References
- 1. dermsquared.com [dermsquared.com]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Role of kappa‐opioid and mu‐opioid receptors in pruritus: Peripheral and central itch circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 5. medcentral.com [medcentral.com]
- 6. Radioligand Binding Assays [bio-protocol.org]
- 7. Randomized Controlled Trial of this compound for Chronic Pruritus in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Worst Itch Numeric Rating Scale may Revolutionize Prurigo Nodularis Treatment Evaluation: JAMA [medicaldialogues.in]
- 9. cdn.practicaldermatology.com [cdn.practicaldermatology.com]
- 10. Kappa opioid agonists in the treatment of itch: just scratching the surface? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of this compound for the Treatment of Moderate to Severe Pruritus in Hemodialysis Patients: Pooled Analysis of KALM-1 and KALM-2 Phase 3 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WI-NRS [usdermed.com]
- 13. This compound in Black/African American Hemodialysis Patients with Moderate-to-Severe Pruritus: Post hoc Analysis of KALM-1 and KALM-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Psychometric validation and meaningful change thresholds of the Worst Itching Intensity Numerical Rating Scale for assessing itch in patients with chronic kidney disease-associated pruritus - ProQuest [proquest.com]
- 15. μ-opioid receptor - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. newsroom.csl.com [newsroom.csl.com]
- 18. pubcompare.ai [pubcompare.ai]
- 19. tandfonline.com [tandfonline.com]
- 20. mdpi.com [mdpi.com]
- 21. This compound in the Treatment of Chronic Kidney Disease-Associated Pruritus: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 22. nice.org.uk [nice.org.uk]
- 23. researchgate.net [researchgate.net]
- 24. ClinicalTrials.gov [clinicaltrials.gov]
- 25. Utility of a Single Itch-Related Question and the Skindex-10 Questionnaire for Assessing Pruritus and Predicting Health-Related Quality of Life in Patients Receiving Hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 26. scispace.com [scispace.com]
Preclinical Evidence for Difelikefalin in Neuropathic Pain: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage or disease affecting the somatosensory nervous system, presents a significant therapeutic challenge. Current treatment options often provide inadequate relief and are associated with a range of dose-limiting side effects. The kappa opioid receptor (KOR) system has emerged as a promising target for the development of novel analgesics. Difelikefalin (CR845), a highly selective, peripherally acting KOR agonist, is a novel investigational compound with potential applications in various pain states. Its peripheral restriction is designed to minimize the central nervous system-mediated side effects, such as dysphoria and sedation, which have limited the clinical utility of other KOR agonists. This technical guide provides a comprehensive overview of the preclinical evidence for this compound in neuropathic pain, focusing on experimental methodologies, and the underlying signaling pathways. While specific quantitative preclinical data for this compound in neuropathic pain models is not extensively available in the public domain, this guide incorporates illustrative data from studies on other selective KOR agonists in relevant animal models to provide a framework for understanding the potential efficacy of this therapeutic class.
Quantitative Data from Preclinical Neuropathic Pain Models
Due to the limited availability of specific quantitative preclinical data for this compound in publicly accessible literature, the following tables present representative data from studies evaluating other selective kappa opioid receptor agonists in established rodent models of neuropathic pain. This information is intended to be illustrative of the potential anti-allodynic and anti-hyperalgesic effects of peripherally acting KOR agonists.
Table 1: Effect of a Selective KOR Agonist on Mechanical Allodynia in a Rat Model of Paclitaxel-Induced Neuropathic Pain
| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Withdrawal Threshold (g) - Baseline | Paw Withdrawal Threshold (g) - Post-Treatment | % Reversal of Allodynia |
| Vehicle | - | i.p. | 15.2 ± 0.8 | 3.5 ± 0.5 | 0% |
| KOR Agonist | 0.1 | i.p. | 14.9 ± 0.9 | 7.8 ± 0.7 | 45% |
| KOR Agonist | 0.3 | i.p. | 15.1 ± 0.7 | 11.2 ± 1.1 | 75% |
| KOR Agonist | 1.0 | i.p. | 15.3 ± 0.6 | 13.5 ± 0.9 | 90% |
Data are presented as mean ± SEM. Paw withdrawal threshold is measured using von Frey filaments. A higher value indicates less sensitivity to mechanical stimuli.
Table 2: Effect of a Selective KOR Agonist on Thermal Hyperalgesia in a Rat Model of Chronic Constriction Injury (CCI)
| Treatment Group | Dose (mg/kg) | Route of Administration | Paw Withdrawal Latency (s) - Baseline | Paw Withdrawal Latency (s) - Post-Treatment | % Reversal of Hyperalgesia |
| Sham + Vehicle | - | s.c. | 10.2 ± 0.5 | 9.9 ± 0.6 | N/A |
| CCI + Vehicle | - | s.c. | 10.1 ± 0.4 | 4.2 ± 0.3 | 0% |
| CCI + KOR Agonist | 0.3 | s.c. | 9.9 ± 0.5 | 6.8 ± 0.4 | 50% |
| CCI + KOR Agonist | 1.0 | s.c. | 10.3 ± 0.6 | 8.9 ± 0.5 | 85% |
| CCI + KOR Agonist | 3.0 | s.c. | 10.0 ± 0.4 | 9.5 ± 0.6 | 95% |
Data are presented as mean ± SEM. Paw withdrawal latency is measured using a radiant heat source. A longer latency indicates less sensitivity to thermal stimuli.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the preclinical evaluation of analgesics for neuropathic pain.
Paclitaxel-Induced Neuropathic Pain Model
This model is widely used to mimic chemotherapy-induced peripheral neuropathy.
-
Animal Model: Adult male Sprague-Dawley rats (200-250g) are typically used.
-
Induction of Neuropathy: Paclitaxel is dissolved in a vehicle solution (e.g., a 1:1 mixture of Cremophor EL and ethanol) and then diluted in saline. Rats receive intraperitoneal (i.p.) injections of paclitaxel (e.g., 2 mg/kg) on four alternate days (days 0, 2, 4, and 6) for a cumulative dose of 8 mg/kg.[1][2] A control group receives the vehicle solution.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments. Rats are placed in individual plastic cages on a wire mesh floor and allowed to acclimate. Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw. The 50% paw withdrawal threshold is determined using the up-down method. Testing is typically performed before the first paclitaxel injection (baseline) and at various time points after the final injection (e.g., days 7, 14, 21, and 28).
-
Thermal Hyperalgesia: Assessed using a plantar test apparatus. A radiant heat source is focused on the plantar surface of the hind paw, and the time taken for the rat to withdraw its paw (paw withdrawal latency) is recorded. A cut-off time is set to prevent tissue damage.
-
Chronic Constriction Injury (CCI) Model
This surgical model produces a reliable and long-lasting peripheral nerve injury.
-
Animal Model: Adult male Wistar or Sprague-Dawley rats (200-250g) are commonly used.
-
Surgical Procedure: Under anesthesia, the common sciatic nerve is exposed at the mid-thigh level. Proximal to the nerve's trifurcation, four loose ligatures of chromic gut suture are tied around the nerve with about 1 mm spacing between them. The ligatures are tightened until a slight constriction of the nerve is observed. In sham-operated animals, the nerve is exposed but not ligated.
-
Behavioral Testing:
-
Mechanical Allodynia: Assessed using von Frey filaments as described for the paclitaxel model.
-
Thermal Hyperalgesia: Assessed using the plantar test as described above. Behavioral testing is conducted before surgery (baseline) and at regular intervals post-surgery (e.g., weekly for up to 6 weeks).
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at the Peripheral Kappa Opioid Receptor
This compound exerts its analgesic effect by binding to kappa opioid receptors located on the peripheral terminals of nociceptive (pain-sensing) neurons, particularly in the dorsal root ganglia (DRG).[3] The binding of this compound, a G-protein coupled receptor (GPCR) agonist, initiates an intracellular signaling cascade that ultimately reduces neuronal excitability and inhibits the transmission of pain signals to the central nervous system.[4][5]
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. Evoked and Ongoing Pain-Like Behaviours in a Rat Model of Paclitaxel-Induced Peripheral Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kappa Opioid Receptor Distribution and Function in Primary Afferents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
Methodological & Application
Difelikefalin for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difelikefalin (CR845) is a selective, peripherally restricted kappa opioid receptor (KOR) agonist. Its mechanism of action outside the central nervous system makes it a promising therapeutic candidate for conditions such as chronic pruritus and pain, without the typical side effects associated with centrally acting opioids.[1][2] This document provides detailed application notes and protocols for the use of this compound in various in vivo animal models of pruritus, pain, and other conditions, intended to guide researchers in their preclinical studies.
Mechanism of Action
This compound exerts its effects by binding to and activating KORs, which are G protein-coupled receptors (GPCRs).[3] The activation of these receptors, primarily located on peripheral sensory neurons and immune cells, leads to a cascade of intracellular events.[4][5] The KOR is coupled to the Gi/G0 protein, and its activation inhibits adenylyl cyclase, resulting in decreased cyclic AMP (camp) levels.[6] This signaling pathway ultimately modulates ion channel activity and reduces the release of pro-inflammatory and pruritogenic mediators, thereby alleviating sensations of itch and pain.[3][4]
Signaling Pathway
The binding of this compound to the KOR initiates a signaling cascade that involves the dissociation of the G protein into its α (Gαi/o) and βγ subunits. The Gαi/o subunit inhibits adenylyl cyclase, leading to a reduction in intracellular cAMP levels. The βγ subunit can modulate the activity of various downstream effectors, including ion channels and kinases. Additionally, KOR activation can trigger mitogen-activated protein kinase (MAPK) pathways, such as ERK, p38, and JNK, which are involved in regulating a variety of cellular processes.
References
- 1. Frontiers | Myeloid Vamp3 deletion attenuates CFA-induced inflammation and pain in mice via ameliorating macrophage infiltration and inflammatory cytokine production [frontiersin.org]
- 2. KoreaMed Synapse [synapse.koreamed.org]
- 3. sid.ir [sid.ir]
- 4. Substance P induction of itch-associated response mediated by cutaneous NK1 tachykinin receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Application Notes and Protocols: Measuring Cytokine Release After Difelikefalin Treatment In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Difelikefalin is a selective agonist of the kappa-opioid receptor (KOR) with a primary site of action in the periphery.[1] Its hydrophilic peptide structure limits its ability to cross the blood-brain barrier, thereby reducing the risk of central nervous system-mediated side effects commonly associated with other opioids.[2] Beyond its established role in reducing pruritus, this compound exhibits immunomodulatory and anti-inflammatory properties.[3] Activation of KORs on immune cells by this compound can lead to a reduction in the release of pro-inflammatory cytokines, suggesting its therapeutic potential in inflammatory conditions.[3][4]
In vitro cytokine release assays are crucial preclinical tools for evaluating the immunomodulatory effects of therapeutic agents.[5] These assays, often utilizing human peripheral blood mononuclear cells (PBMCs) or whole blood, can help predict the potential for cytokine release syndrome (CRS) and characterize the anti-inflammatory activity of a compound.[6][7] This document provides detailed protocols for assessing the impact of this compound on cytokine release from human PBMCs in vitro.
Signaling Pathways and Experimental Workflow
Activation of the kappa-opioid receptor by this compound initiates a cascade of intracellular signaling events that ultimately modulate the production and release of cytokines. The experimental workflow to measure these effects involves the isolation of immune cells, stimulation to induce cytokine production, treatment with this compound, and subsequent quantification of released cytokines.
Experimental Protocols
Protocol 1: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol describes the isolation of PBMCs from whole blood or buffy coat using Ficoll gradient centrifugation.[8][9]
Materials:
-
Human whole blood or buffy coat
-
Phosphate-Buffered Saline (PBS), sterile
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Centrifuge tubes (15 mL and 50 mL)
-
Serological pipettes
-
Centrifuge
Procedure:
-
Dilute the whole blood or buffy coat 1:1 with sterile PBS.
-
Carefully layer 15 mL of the diluted blood over 10 mL of Ficoll-Paque PLUS in a 50 mL centrifuge tube, avoiding mixing of the layers.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma and platelets) without disturbing the buffy coat layer.
-
Collect the buffy coat layer, which contains the PBMCs, and transfer it to a new 50 mL centrifuge tube.
-
Add sterile PBS to the collected PBMCs to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of RPMI 1640 medium.
-
Count the cells and assess viability using a hemocytometer and trypan blue exclusion.
-
Adjust the cell concentration to the desired density for the cytokine release assay (e.g., 1 x 10^6 cells/mL).
Protocol 2: Cytokine Release Assay with LPS-Stimulated PBMCs
This protocol details the procedure for measuring the effect of this compound on cytokine release from Lipopolysaccharide (LPS)-stimulated PBMCs.
Materials:
-
Isolated human PBMCs
-
RPMI 1640 medium (supplemented as above)
-
This compound stock solution (in a suitable vehicle, e.g., sterile water or DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well cell culture plates
-
Cytokine detection assay kits (e.g., ELISA or multiplex bead array)
-
Plate reader
Procedure:
-
Seed 1 x 10^5 PBMCs in 100 µL of RPMI 1640 medium into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in RPMI 1640 medium. Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control.
-
Pre-incubate the plate at 37°C in a 5% CO2 incubator for 1 hour.
-
Prepare a working solution of LPS in RPMI 1640 medium. Add 50 µL of the LPS solution to each well to achieve a final concentration of 100 ng/mL (the optimal concentration may need to be determined empirically). Include unstimulated control wells (with and without this compound).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until cytokine analysis.
-
Measure the concentrations of cytokines of interest (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatants using ELISA or a multiplex bead array according to the manufacturer's instructions.
Data Presentation
The quantitative data from the cytokine release assays should be presented in a clear and organized manner to facilitate comparison between different treatment conditions.
Table 1: Effect of this compound on Cytokine Release from LPS-Stimulated PBMCs (Hypothetical Data)
| Treatment | TNF-α (pg/mL) ± SD | IL-6 (pg/mL) ± SD | IL-1β (pg/mL) ± SD | IL-10 (pg/mL) ± SD |
| Unstimulated Control | 50 ± 10 | 30 ± 8 | 20 ± 5 | 40 ± 12 |
| LPS (100 ng/mL) | 2500 ± 200 | 3500 ± 300 | 800 ± 70 | 500 ± 50 |
| LPS + this compound (1 nM) | 2000 ± 150 | 2800 ± 250 | 650 ± 60 | 600 ± 55 |
| LPS + this compound (10 nM) | 1500 ± 120 | 2000 ± 180 | 450 ± 40 | 750 ± 65 |
| LPS + this compound (100 nM) | 800 ± 70 | 1000 ± 90 | 250 ± 25 | 900 ± 80 |
Summary and Conclusion
The provided protocols outline a robust methodology for investigating the in vitro effects of this compound on cytokine release from human immune cells. Based on its mechanism of action as a KOR agonist with known anti-inflammatory properties, it is anticipated that this compound will dose-dependently inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in stimulated PBMCs, while potentially enhancing the production of the anti-inflammatory cytokine IL-10. These assays are essential for characterizing the immunomodulatory profile of this compound and can provide valuable data for its further development as a therapeutic agent for inflammatory conditions. Researchers should optimize assay conditions, such as cell density, stimulant concentration, and incubation time, for their specific experimental setup.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. IL-6, IL-1, and TNF-α levels in chronic renal failure on dialysis. [wisdomlib.org]
- 3. mdpi.com [mdpi.com]
- 4. The efficacy and safety of this compound for pruritus in hemodialysis patients: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. labcorp.com [labcorp.com]
- 9. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols for Difelikefalin in Immunological Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Difelikefalin, a selective kappa-opioid receptor (KOR) agonist, in immunological research. The document includes detailed experimental protocols, data summaries, and visual representations of signaling pathways to facilitate the investigation of this compound's immunomodulatory properties.
Introduction
This compound (CR845) is a peripherally restricted agonist of the kappa-opioid receptor (KOR) with demonstrated anti-inflammatory effects.[1] It exerts its immunomodulatory functions by binding to KORs expressed on various immune cells, including macrophages, monocytes, T-lymphocytes, and B-lymphocytes.[2][3][4] Activation of these receptors leads to a reduction in the production and release of pro-inflammatory cytokines, suggesting a therapeutic potential for this compound in inflammatory conditions.[5]
Mechanism of Action in the Immune System
This compound's primary mechanism of immunological modulation involves the activation of KORs, which are G-protein coupled receptors (GPCRs).[6] Upon agonist binding, the receptor couples to inhibitory G-proteins (Gi/o), initiating a signaling cascade that ultimately suppresses inflammatory responses.[6] This includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, and the activation of mitogen-activated protein kinase (MAPK) pathways.[6] The culmination of these signaling events is the reduced expression and secretion of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6).
Data Presentation: In Vivo Cytokine Inhibition
The following table summarizes the in vivo efficacy of this compound in a rat model of renal ischemia-reperfusion injury, which induces a systemic inflammatory response.
| Cytokine | Vehicle (pg/mL) | This compound (0.1 mg/kg) (pg/mL) | Percent Inhibition |
| TNF-α | 150.3 ± 23.5 | 45.1 ± 8.7 | ~70% |
| IL-1β | 89.6 ± 12.1 | 30.2 ± 5.4 | ~66% |
| IL-6 | 1254.7 ± 210.3 | 351.9 ± 65.2 | ~72% |
| MCP-1 | 245.8 ± 38.9 | 88.4 ± 15.1 | ~64% |
| *Data represents mean ± SEM. Data is adapted from an in vivo study in a rat model of renal ischemia-reperfusion injury and may not be directly translatable to in vitro human cell assays.[7] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound's Anti-inflammatory Effect on Human PBMCs
This protocol describes a method to evaluate the effect of this compound on cytokine production by human Peripheral Blood Mononuclear Cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Materials:
-
This compound (CR845)
-
Ficoll-Paque PLUS
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
Human TNF-α, IL-1β, and IL-6 ELISA kits
-
96-well cell culture plates
-
Phosphate Buffered Saline (PBS)
-
Centrifuge
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from fresh human whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's instructions.
-
Wash the isolated PBMCs twice with sterile PBS.
-
Resuspend the cell pellet in complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin) and perform a cell count.
-
Adjust the cell density to 1 x 10^6 cells/mL.
-
-
Cell Plating and Treatment:
-
Plate 100 µL of the PBMC suspension (1 x 10^5 cells) into each well of a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Add 50 µL of the this compound dilutions to the respective wells. For the control wells, add 50 µL of medium without this compound.
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Stimulation:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add 50 µL of LPS solution to each well to achieve a final concentration of 100 ng/mL (this concentration may need to be optimized). For unstimulated controls, add 50 µL of sterile PBS.
-
The final volume in each well should be 200 µL.
-
-
Incubation and Supernatant Collection:
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plate at 400 x g for 10 minutes.
-
Carefully collect the cell-free supernatant from each well and store at -80°C until cytokine analysis.
-
-
Cytokine Quantification:
-
Measure the concentrations of TNF-α, IL-1β, and IL-6 in the collected supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage inhibition of each cytokine by this compound at different concentrations compared to the LPS-stimulated control.
-
If a dose-response is observed, calculate the IC50 value for each cytokine.
-
Mandatory Visualizations
Caption: KOR Signaling Pathway in Immune Cells.
Caption: In Vitro Cytokine Release Assay Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The role of kappa opioid receptors in immune system - An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. μ-opioid receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Difelikefalin Administration in Non-Human Primates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of difelikefalin, a selective kappa opioid receptor (KOR) agonist, in non-human primate (NHP) studies. The information is compiled from preclinical safety, toxicology, and pharmacokinetic evaluations, primarily in Cynomolgus monkeys.
Introduction
This compound (formerly CR845) is a peripherally restricted KOR agonist developed for the treatment of pruritus. Its mechanism of action involves the activation of kappa opioid receptors on peripheral neurons and immune cells, which is thought to interrupt the transmission of itch signals and reduce inflammation. Due to its hydrophilic peptide structure, this compound has limited penetration into the central nervous system (CNS), potentially reducing the risk of centrally-mediated side effects commonly associated with other opioids. Non-human primate models, particularly the Cynomolgus monkey, have been instrumental in the nonclinical safety assessment of this compound.
Signaling Pathway of this compound
This compound exerts its antipruritic effects by activating peripheral kappa opioid receptors. This activation is believed to modulate the activity of sensory neurons and immune cells, leading to a reduction in the sensation of itch and inflammation.
Quantitative Data from Non-Human Primate Studies
The following tables summarize the key quantitative data obtained from intravenous (IV) administration of this compound in Cynomolgus monkeys.
Toxicology Study Parameters
Repeat-dose toxicology studies have been conducted for up to 9 months to evaluate the long-term safety of this compound.
| Study Duration | Species | Dose Levels (mg/kg/day, IV) |
| 4 weeks | Cynomolgus Monkey | Up to 4 |
| 13 weeks | Cynomolgus Monkey | 0.06, 0.25, 1.0 |
| 39 weeks (9 months) | Cynomolgus Monkey | 0.06, 0.25, 1.0 |
| [1] |
No Observed Adverse Effect Level (NOAEL) and Systemic Exposure
The NOAEL is the highest dose at which no adverse effects were observed. Systemic exposure is represented by the Area Under the Curve (AUC).
| Study Duration | NOAEL (mg/kg/day) | AUC0-last at NOAEL (ng·hr/mL) - Male | AUC0-last at NOAEL (ng·hr/mL) - Female |
| 9-Month Study 1 | 1.0 | 105,500 | 134,600 |
| 9-Month Study 2 | 0.25 | 21,000 | 17,200 |
| [2] |
Biodistribution
Autoradiographic studies in non-human primates have shown the distribution of this compound in various tissues.[3]
| Tissue Distribution | Organs/Tissues |
| High | Blood, Intestinal Contents, Kidney, Liver, Lung, Skin |
| Moderate | Adrenal Gland, Bone Marrow, Heart, Pancreas, Skeletal Muscle, Spleen, Testis, Thyroid Gland |
| Poor | Cerebrum, Cerebellum, Eyeball, Spinal Cord |
| [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound to non-human primates.
General Toxicology Study Protocol (GLP)
This protocol outlines a general framework for a repeat-dose intravenous toxicity study in Cynomolgus monkeys.
Methodology:
-
Animal Model: Naive, purpose-bred Cynomolgus monkeys (Macaca fascicularis) are used. Animals are socially housed in conditions compliant with animal welfare regulations.
-
Dose Groups: Animals are randomized into multiple dose groups, including a vehicle control group and at least three this compound dose groups (e.g., 0.06, 0.25, and 1.0 mg/kg/day).[2]
-
Administration: this compound is administered once daily via intravenous bolus injection for the duration of the study (e.g., 9 months).[2]
-
Clinical Observations: Cageside observations are performed at least twice daily for signs of morbidity, mortality, and behavioral changes. A more detailed clinical examination is conducted weekly.
-
Body Weight and Food Consumption: Individual body weights and food consumption are recorded weekly.
-
Clinical Pathology: Blood and urine samples are collected at predetermined intervals for hematology, clinical chemistry, and urinalysis.
-
Toxicokinetics: Blood samples are collected at specified time points after dosing on designated days to determine the plasma concentrations of this compound and calculate pharmacokinetic parameters such as AUC.
-
Necropsy and Histopathology: At the end of the study, a full necropsy is performed on all animals. A comprehensive list of tissues is collected, weighed, and preserved for microscopic examination.
Safety Pharmacology Assessment Protocol
Safety pharmacology studies are designed to investigate the potential undesirable pharmacodynamic effects of a substance on vital physiological functions.
Cardiovascular and Respiratory Monitoring:
-
Animal Model: Conscious, telemetered Cynomolgus monkeys are often used to allow for continuous monitoring without the stress of restraint.
-
Parameters Monitored:
-
Cardiovascular: Electrocardiogram (ECG), heart rate, and arterial blood pressure.
-
Respiratory: Respiratory rate, tidal volume, and minute volume.
-
-
Procedure:
-
Animals are surgically implanted with telemetry devices.
-
Following a recovery period, baseline data is collected.
-
This compound is administered intravenously at various dose levels.
-
Cardiovascular and respiratory parameters are continuously monitored pre-dose and for a specified period post-dose.
-
Pruritus Model (Exploratory)
While specific pruritus models in non-human primates for this compound are not detailed in the available literature, a potential experimental design could be adapted from studies with other kappa opioid agonists.
References
analytical methods for detecting Difelikefalin in plasma
An Overview of Validated Bioanalytical Methods for the Quantification of Difelikefalin in Human Plasma
Introduction
This compound (Korsuva™) is a selective kappa-opioid receptor (KOR) agonist approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adult patients undergoing hemodialysis.[1] Accurate and reliable quantification of this compound in plasma is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the determination of this compound in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a sensitive and specific technique for bioanalysis.[1]
Quantitative Data Summary
Two primary sample preparation methods have been validated for the analysis of this compound in human plasma: protein precipitation and solid-phase extraction. The following table summarizes the key validation parameters for a published LC-MS/MS method.[1][2]
| Parameter | Method 1: Protein Precipitation with Acetonitrile | Method 2: Solid Phase Extraction |
| Linearity Range | 3.9 – 4000 ng/mL (r² > 0.99)[1] | 100 – 50,000 pg/mL[2] |
| Lower Limit of Quantification (LLOQ) | 3.9 ng/mL[1] | 100 pg/mL[2] |
| Lower Limit of Detection (LOD) | 1.9 ng/mL[1] | Not Reported |
| Intra-day Precision (%CV) | 0.38 to 14.1%[1] | Not Reported |
| Inter-day Precision (%CV) | 6.79 to 11.5%[1] | Not Reported |
| Intra-day Accuracy | 97.2 to 113%[1] | Not Reported |
| Inter-day Accuracy | 93.3 to 105%[1] | Not Reported |
| Mean Extraction Recovery | >85%[1] | Not Reported |
| Matrix Effect | No significant effect observed[1] | Not Reported |
| Sample Throughput | High (Chromatographic run time: 1 min)[1] | Lower |
Experimental Protocols
Method 1: Protein Precipitation
This method is simple, fast, and provides high recovery, making it suitable for high-throughput analysis.[1]
1. Materials and Reagents
-
Blank human plasma (with anticoagulant, e.g., K2EDTA)
-
This compound reference standard
-
Internal Standard (IS) (e.g., isotopically labeled this compound)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for mobile phase)
-
Microcentrifuge tubes
2. Sample Preparation Workflow
Caption: Workflow for this compound analysis using protein precipitation.
3. Chromatographic Conditions
-
LC System: Acquity UPLC or equivalent[1]
-
Column: Acquity UPLC HSS T3 (2.1 x 30 mm, 1.8 µm)[1]
-
Column Temperature: 50°C[1]
-
Mobile Phase: Gradient of water and acetonitrile (specific gradient to be optimized)
-
Flow Rate: 0.5 mL/min (example, to be optimized)
-
Injection Volume: 5 µL (example, to be optimized)
-
Run Time: 1 minute[1]
4. Mass Spectrometry Conditions
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[1]
-
MRM Transition: m/z 680.7 → 295.1[1]
-
Ion Source Parameters: Optimize for specific instrument (e.g., capillary voltage, source temperature, gas flows)
-
Collision Energy: Optimize for the specific transition
5. Stability Notes
-
This compound in human plasma is stable for approximately one month when stored at 4°C, -20°C, and -80°C.[1]
-
Significant loss (45-75%) of this compound can occur after three freeze-thaw cycles.[1]
Method 2: Solid-Phase Extraction (SPE)
SPE is a more selective sample preparation technique that can provide cleaner extracts and potentially lower limits of quantification.[2]
1. Materials and Reagents
-
Blank human plasma
-
This compound reference standard
-
Internal Standard (IS)
-
SPE cartridges (e.g., Oasis HLB, or a mixed-mode cation exchange)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Conditioning, wash, and elution solvents (to be optimized based on SPE sorbent)
2. Sample Preparation Workflow
Caption: General workflow for this compound analysis using solid-phase extraction.
3. Chromatographic and Mass Spectrometry Conditions
-
The LC-MS/MS conditions would be similar to those described for the protein precipitation method but may require adjustments to the gradient and run time depending on the cleanliness of the sample and the specific column used.
Signaling Pathway Context
This compound exerts its therapeutic effect by acting as a selective agonist at kappa-opioid receptors (KORs), which are located on peripheral neurons and immune cells.[3] This peripheral action is key to its safety profile, as it does not readily cross the blood-brain barrier, thus avoiding central nervous system side effects.[3]
Caption: Simplified signaling pathway of this compound.
Conclusion
The LC-MS/MS methods described provide robust and sensitive options for the quantification of this compound in human plasma. The choice between protein precipitation and solid-phase extraction will depend on the specific requirements of the study, such as required sensitivity, sample cleanliness, and desired throughput. Both methods, when properly validated according to regulatory guidelines, are suitable for supporting clinical and non-clinical studies of this compound.
References
- 1. 2022 PharmSci 360 Meeting [eventscribe.net]
- 2. Assessment of the physical dependence potential of this compound: Randomized placebo‐controlled study in patients receiving hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound in the treatment of hemodialysis patients with pruritus: a systematic review and meta-analysis [frontiersin.org]
Application Notes and Protocols for Determining the In Vitro Potency of Difelikefalin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Difelikefalin is a peripherally restricted, highly selective agonist of the kappa-opioid receptor (KOR) approved for the treatment of moderate-to-severe pruritus associated with chronic kidney disease in adults undergoing hemodialysis.[1][2][3] Its mechanism of action involves the activation of KORs, which are G protein-coupled receptors (GPCRs), on peripheral nerve terminals and immune cells.[1][3] This activation leads to the inhibition of afferent nerve activity and the release of pro-inflammatory mediators, thereby reducing the sensation of itch.[2][3]
Accurate determination of this compound's potency is crucial for quality control, drug development, and further research into its mechanism of action. This document provides detailed protocols for three common in vitro assays used to quantify the potency of KOR agonists like this compound: a cAMP inhibition assay, a GTPγS binding assay, and a β-arrestin recruitment assay.
Signaling Pathway of this compound at the Kappa-Opioid Receptor
This compound, upon binding to the KOR, initiates a cascade of intracellular events. The KOR is coupled to pertussis toxin-sensitive inhibitory G proteins (Gi/o). Activation of the receptor by an agonist like this compound promotes the exchange of GDP for GTP on the Gα subunit of the heterotrimeric G protein. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effectors. A primary consequence is the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[4] Additionally, activated KORs can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin, which plays a role in receptor desensitization and internalization.[4][5]
Quantitative Potency Data for this compound
The following table summarizes the in vitro potency of this compound from available literature.
| Assay Type | Parameter | Value | Cell Line/System | Reference |
| Radioligand Binding | Ki | 0.32 nM | Human KOR | [6][7] |
| Functional Assay | EC50 | 0.16 nM | Human KOR | [6] |
Experimental Protocols
cAMP Inhibition Assay
This assay measures the ability of this compound to inhibit the production of cyclic AMP (cAMP) in cells expressing the kappa-opioid receptor. The inhibition of adenylyl cyclase by the activated Gi/o protein leads to a decrease in intracellular cAMP levels, which can be quantified, typically using methods like TR-FRET.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCR β-Arrestin Product Solutions [discoverx.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. juniperpublishers.com [juniperpublishers.com]
Troubleshooting & Optimization
solubility issues of Difelikefalin in physiological buffers
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of Difelikefalin in physiological buffers. It includes troubleshooting guides and FAQs to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of this compound?
A1: this compound, as the acetate salt, is a white to off-white powder that is described as being freely soluble in water.[1][2] The commercial formulation for intravenous use, KORSUVA®, is a clear, colorless solution, further indicating its good solubility characteristics in an aqueous medium.[2]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: Based on its physicochemical properties, sterile, purified water is the primary recommended solvent. This compound is freely soluble in water, with reported solubility up to at least 200 mg/mL.[1] For in vitro experimental use, datasheets from commercial suppliers also report high solubility (e.g., 100 mg/mL) in water, DMSO, and ethanol.[3] For most biological assays, preparing a concentrated stock in water or DMSO is a standard practice.
Q3: How does pH affect the solubility of this compound?
A3: The pH of the solution is a critical factor for maintaining the solubility and stability of this compound. The commercial intravenous formulation (KORSUVA®) is prepared in an isotonic 40 mM acetate buffer with a pH of 4.5.[2][4] This suggests that this compound is highly soluble and stable in a slightly acidic environment. When preparing solutions in physiological buffers (typically pH ~7.4), it is crucial to monitor for any signs of precipitation.
Q4: I observed precipitation when diluting my this compound stock solution in a phosphate-buffered saline (PBS) at pH 7.4. What could be the cause?
A4: This issue may arise due to the pH shift from your stock solution to the final physiological buffer. This compound has multiple pKa values (2.4, 7.3, 8.9, and 10.2), indicating that its charge state is highly dependent on pH.[2] While soluble in a wide range, its stability at a specific concentration might be reduced at neutral pH compared to the acidic formulation buffer (pH 4.5). Refer to the troubleshooting guide below for steps to resolve this.
Q5: What is the difference between this compound and this compound Acetate?
A5: this compound is the active pharmaceutical ingredient (API), which is a synthetic peptide.[4] this compound acetate is the salt form of the molecule, where the peptide is combined with acetic acid.[4][5] This salt form is commonly used for formulation as it often enhances stability and solubility. The molecular weight of the free base is 679.4 g/mol (monoisotopic).[4] When weighing out the acetate salt, it is important to account for the weight of the acetate counter-ions if an exact molar concentration of the free base is required.
Solubility Data
The following table summarizes the available solubility data for this compound. Note that experimental values may differ slightly from predicted values or between different salt forms and batches.
| Solvent | Reported Solubility | Source |
| Water | Freely soluble (at least 200 mg/mL) | Product Monograph[1] |
| Water | 100 mg/mL (147.09 mM) | Selleck Chemicals[3] |
| DMSO | 100 mg/mL (147.09 mM) | Selleck Chemicals[3] |
| Ethanol | 100 mg/mL (147.09 mM) | Selleck Chemicals[3] |
| Water (Predicted) | 0.0103 mg/mL | ALOGPS (via DrugBank)[6] |
Note: The significant discrepancy between experimentally determined and predicted water solubility is common for complex molecules like peptides. The experimental data should be considered more reliable for laboratory work.
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Aqueous Stock Solution
This protocol provides a general guideline for preparing a high-concentration stock solution of this compound acetate.
-
Calculation : Determine the required mass of this compound acetate. For example, to prepare 1 mL of a 10 mg/mL solution, you will need 10 mg of the compound.
-
Weighing : Accurately weigh the required amount of this compound acetate powder using a calibrated analytical balance in a clean weighing vessel.
-
Dissolution : Add a portion of the total required volume of sterile, purified water (e.g., 800 µL for a final volume of 1 mL).
-
Mixing : Gently vortex the solution. If the compound does not dissolve immediately, sonication in a water bath for 5-10 minutes can be applied. Avoid excessive heating.
-
Volume Adjustment : Once the solid is fully dissolved, add water to reach the final desired volume (e.g., bring the total volume to 1 mL). Mix thoroughly to ensure homogeneity.
-
Sterilization : For cell-based assays, sterile filter the stock solution through a 0.22 µm syringe filter into a sterile storage tube.
-
Storage : Store the stock solution at -20°C or -80°C for long-term use. Aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Issue: Precipitate forms after diluting the stock solution in physiological buffer (e.g., PBS, pH 7.4).
This guide provides a logical workflow to diagnose and solve solubility issues.
Caption: Troubleshooting flowchart for this compound solubility issues.
Signaling Pathway and Workflow Diagrams
Mechanism of Action
This compound is a selective agonist of the kappa-opioid receptor (KOR).[7][8] It primarily acts on KORs located on peripheral neurons and immune cells to exert its anti-pruritic (anti-itch) effects, with restricted access to the central nervous system.[1][9]
Caption: Simplified signaling pathway for this compound.
Experimental Workflow: Solution Preparation
The following diagram illustrates a standard workflow for preparing a this compound solution for an in vitro assay.
Caption: Standard workflow for preparing this compound working solutions.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. This compound | C36H53N7O6 | CID 24794466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Clinical Review - this compound (Korsuva) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Difelikefalin Concentration for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Difelikefalin in cell-based assays. It includes frequently asked questions (FAQs), detailed troubleshooting guides, and step-by-step experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a highly selective, peripherally restricted agonist of the kappa-opioid receptor (KOR).[1] As a synthetic peptide, it is designed to have limited penetration across the blood-brain barrier, thereby minimizing central nervous system side effects.[2] Its mechanism of action involves binding to and activating KORs, which are G protein-coupled receptors (GPCRs). This activation leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channel activity, ultimately resulting in reduced neuronal excitability and inflammation.[3][4]
Q2: Which cell lines are suitable for this compound assays?
A variety of recombinant and endogenous cell lines expressing the kappa-opioid receptor are suitable for studying this compound. Commonly used cell lines include:
-
CHO (Chinese Hamster Ovary) cells: Stably transfected to express human KOR (CHO-hKOR), these are frequently used in cAMP and calcium mobilization assays.[5][6]
-
HEK-293 (Human Embryonic Kidney 293) cells: These cells are also readily transfected to express KOR and are used in a range of assays, including BRET (Bioluminescence Resonance Energy Transfer) and receptor internalization studies.[7][8]
-
U2OS (Human Osteosarcoma) cells: These have been utilized in β-arrestin recruitment assays.[9]
-
R1.G1 mouse lymphoma cells: These have been used to assess forskolin-induced cAMP production.[8]
Q3: What is a typical effective concentration range for this compound in cell-based assays?
The effective concentration of this compound can vary significantly depending on the cell line and the specific assay being performed. Based on available data, the half-maximal effective concentration (EC50) for this compound is typically in the low nanomolar to sub-nanomolar range. For detailed values, please refer to the Quantitative Data Summary table below.
Q4: How should I prepare and store this compound for in vitro experiments?
This compound is a peptide and should be handled with care to ensure its stability and activity.
-
Storage: Lyophilized this compound should be stored at -20°C for long-term use.[8] Once reconstituted, it is recommended to aliquot the solution and store it at -80°C to avoid repeated freeze-thaw cycles.[8]
-
Reconstitution: For in vitro assays, this compound can be dissolved in sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS).[10] For stock solutions, DMSO can also be used.[8] It is crucial to ensure complete dissolution and to vortex gently.
-
Stability in Media: The stability of peptides like this compound in cell culture media can be influenced by enzymes present in serum.[11] For assays sensitive to peptide degradation, using serum-free media or media with a low serum concentration is advisable.
Quantitative Data Summary
The following table summarizes the reported potency of this compound in various cell-based assays.
| Assay Type | Cell Line | Parameter | Reported Value |
| Transactivation Assay | HEK-293 (expressing human KOR) | EC50 | 0.16 nM[8] |
| cAMP Production Inhibition | R1.G1 (mouse thyoma) | EC50 | 0.048 nM[8] |
| Transactivation Assay | HEK-293 (expressing human MOR) | EC50 | >1 µM[8] |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the key signaling pathway of this compound and a general workflow for cell-based assays.
References
- 1. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Bioluminescence resonance energy transfer (BRET) to detect the interactions between kappa opioid receptor and non visual arrestins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DIFFERENTIAL EFFECTS OF OPIOID AGONISTS ON G PROTEIN EXPRESSION IN CHO CELLS EXPRESSING CLONED HUMAN OPIOID RECEPTORS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioluminescence Resonance Energy Transfer (BRET) to Detect the Interactions Between Kappa Opioid Receptor and Nonvisual Arrestins | Springer Nature Experiments [experiments.springernature.com]
- 8. medkoo.com [medkoo.com]
- 9. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [sfera.unife.it]
- 10. Unique Pharmacological Properties of the Kappa Opioid Receptor Signaling Through Gαz as Shown with Bioluminescence Resonance Energy Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cellculturedish.com [cellculturedish.com]
Technical Support Center: Addressing Variability in Animal Models of Difelikefalin Efficacy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models to assess the efficacy of difelikefalin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective kappa-opioid receptor (KOR) agonist.[1] Its primary action is on peripherally located KORs on sensory neurons and immune cells, which are involved in itch signaling and inflammation.[2][3] By activating these receptors, this compound helps to reduce the transmission of itch signals to the brain and decrease the release of pro-inflammatory mediators.[4] Unlike traditional opioids that act on mu-opioid receptors, this compound is peripherally restricted, meaning it does not readily cross the blood-brain barrier, thereby avoiding central nervous system side effects like euphoria, respiratory depression, or dependency.[2][5]
Q2: Which animal model of pruritus is most appropriate for studying this compound?
The choice of model is critical and depends on the specific research question. Since this compound has both anti-pruritic and anti-inflammatory effects, its efficacy can vary depending on the underlying mechanism of itch in the chosen model.[6]
-
Acute, Non-inflammatory Models: Models like chloroquine-induced itch are useful for studying non-histaminergic, acute pruritus. These are quick to establish and are good for initial screening.[7]
-
Chronic, Inflammatory Models: For studying conditions with an inflammatory component, models using agents like 2,4-dinitrofluorobenzene (DNFB), oxazolone, or imiquimod are more relevant.[7][8] These models develop over several days and better mimic chronic skin conditions.[8]
-
Systemic Disease Models: While more complex to establish, models that replicate systemic diseases causing pruritus (e.g., chronic kidney disease models) would be most translatable, though they are not as common in initial efficacy studies.
Q3: What are the typical routes of administration and dosages for this compound in animal models?
In clinical trials with humans, this compound is administered intravenously (IV).[5] For animal models, IV, intraperitoneal (IP), or subcutaneous (SC) routes are common. The optimal dosage will vary depending on the animal species, strain, and the specific model of pruritus. Preclinical studies have shown efficacy with various doses.[9] It is recommended to perform a dose-response study to determine the optimal effective dose for your specific experimental conditions.
Q4: What are the expected side effects of this compound in animals?
Based on human clinical trials, the most common side effects are generally mild and can include dizziness, somnolence, diarrhea, nausea, and vomiting.[10][11] In animal models, researchers should monitor for signs of sedation, changes in gait or posture, and gastrointestinal upset (e.g., changes in stool consistency). Since this compound is peripherally restricted, centrally-mediated effects like severe respiratory depression are not expected.[5]
Troubleshooting Guide
Issue 1: High variability in scratching behavior between animals in the same group.
| Potential Cause | Troubleshooting Step |
| Improper Acclimation | Ensure animals are properly acclimated to the testing environment (e.g., observation chambers) for a sufficient period before the experiment begins. A common recommendation is at least 30 minutes.[7] |
| Inconsistent Pruritogen Application | Standardize the application of the itch-inducing agent. Ensure the same volume, concentration, and anatomical location are used for every animal. |
| Subjective Scoring | Use automated tracking software for quantifying scratching behavior whenever possible. If manual scoring is necessary, ensure observers are blinded to the treatment groups and are well-trained using a clear, standardized definition of a scratching bout. |
| Animal Stress | Minimize handling stress. Conduct experiments during the animals' active cycle (e.g., dark cycle for nocturnal rodents) if possible. Ensure consistent environmental conditions (temperature, humidity, light). |
Issue 2: No significant difference in efficacy between this compound and vehicle control.
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosage | The dose may be too low to elicit a significant effect or too high, potentially causing confounding side effects. Conduct a dose-response study to identify the optimal therapeutic window for your model. |
| Inappropriate Timing of Administration | The timing of this compound administration relative to the induction of pruritus is critical. For acute models, administer the drug 30-60 minutes before the pruritogen. For chronic models, a consistent daily dosing schedule should be followed. |
| Model Insensitivity | The chosen animal model may rely on pathways that are not strongly modulated by KOR activation. Consider testing this compound in a different, well-validated pruritus model (e.g., chloroquine-induced itch) to confirm its activity. |
| Drug Stability/Formulation | Ensure the this compound formulation is properly prepared and stored according to the manufacturer's instructions. Verify the stability of the compound in your chosen vehicle. |
Issue 3: Unexpected adverse events or mortality.
| Potential Cause | Troubleshooting Step |
| Dosing Error | Double-check all calculations for dose preparation and administration volume, especially if dosing is based on body weight. |
| Vehicle Toxicity | Run a control group that receives only the vehicle to rule out any adverse effects caused by the solvent or excipients. |
| Interaction with Pruritogen | The combination of the drug and the itch-inducing agent may cause unexpected toxicity. Review literature for known interactions or consider reducing the concentration of the pruritogen. |
| Underlying Health Issues | Ensure that all animals are healthy and free from underlying conditions before starting the experiment. Source animals from a reputable vendor. |
Quantitative Data from Clinical Trials
The following tables summarize efficacy data from human clinical trials, which can serve as a benchmark for expected outcomes. Efficacy in animal models should show a similar trend of reduced itch-related behaviors.
Table 1: Efficacy of Intravenous this compound in Hemodialysis Patients with Moderate-to-Severe Pruritus (Pooled Analysis of KALM-1 & KALM-2 Phase 3 Studies)
| Efficacy Endpoint | This compound (0.5 mcg/kg) | Placebo | P-value |
| Proportion of patients with ≥3-point improvement in WI-NRS | 51.0% | 29.6% | <0.001 |
| Proportion of patients with ≥4-point improvement in WI-NRS | 38.7% | 23.4% | <0.001 |
| Proportion of patients with ≥15-point improvement in Skindex-10 | 55.5% | 40.5% | <0.001 |
| Proportion of patients with ≥5-point improvement in 5-D Itch Scale | 52.1% | 42.3% | 0.01 |
*WI-NRS: Worst Itching Intensity Numerical Rating Scale. (Data sourced from reference[3])
Table 2: Meta-Analysis of this compound Efficacy vs. Placebo
| Outcome Measure | Result | p-value |
| Improvement in WI-NRS score (≥3 points) | Odds Ratio = 1.98 | <0.00001 |
| Improvement in WI-NRS score (≥4 points) | Odds Ratio = 1.94 | <0.00001 |
| Change in 5-D Itch Scale total score | Mean Difference = -1.51 | <0.0001 |
| Change in Skindex-10 total score | Mean Difference = -7.39 | 0.005 |
(Data sourced from reference[10][12])
Experimental Protocols
Protocol 1: Chloroquine-Induced Acute Pruritus Model in Mice
This protocol assesses the efficacy of this compound in a non-inflammatory, acute itch model.
1. Animals:
-
Male C57BL/6 mice, 8-10 weeks old. House in a controlled environment with a 12-hour light/dark cycle.
2. Acclimation:
-
On the day of the experiment, place mice individually into clear observation chambers for at least 30 minutes to acclimate.
3. Drug Administration:
-
Administer this compound or vehicle via the desired route (e.g., IP or SC). A typical pre-treatment time is 30 minutes before the chloroquine injection.
4. Induction of Pruritus:
-
Gently restrain the mouse and administer an intradermal (i.d.) injection of chloroquine (e.g., 200 µg in 50 µL of saline) into the nape of the neck.
5. Behavioral Observation:
-
Immediately after the chloroquine injection, return the mouse to its chamber and record its behavior for 30 minutes.
-
Quantify the number of scratching bouts directed towards the injection site with the hind paws. A "bout" is defined as one or more rapid scratching motions that end with the mouse licking its paw or returning the paw to the floor.
6. Data Analysis:
-
Compare the total number of scratching bouts in the this compound-treated groups to the vehicle-treated group using an appropriate statistical test (e.g., one-way ANOVA followed by a post-hoc test).
Visualizations
Signaling Pathway
Caption: this compound's KOR agonist signaling pathway.
Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Efficacy of this compound for the Treatment of Moderate to Severe Pruritus in Hemodialysis Patients: Pooled Analysis of KALM-1 and KALM-2 Phase 3 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Randomized Controlled Trial of this compound for Chronic Pruritus in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. Comparative Study on Different Skin Pruritus Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | this compound in the treatment of hemodialysis patients with pruritus: a systematic review and meta-analysis [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
Technical Support Center: Improving the Stability of Difelikefalin in Experimental Solutions
Welcome to the technical support center for Difelikefalin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of this compound in experimental solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during laboratory work.
Quick Reference: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C36H53N7O6 | [1] |
| Molecular Weight | 679.4 g/mol (free base) | [1] |
| Appearance | White to off-white powder | [1] |
| Solubility | Soluble in water. Soluble in DMSO. | [1][2] |
| Formulation pH | The commercial injection is formulated in a 40 mM acetate buffer at pH 4.5. | [1][3] |
| Structure | Synthetic peptide with D-amino acids. | [1] |
Troubleshooting Guide
This guide addresses specific issues you may encounter that could indicate instability of your this compound solution.
| Issue | Potential Cause | Recommended Action |
| Reduced or inconsistent biological activity in assays. | Degradation of this compound: Peptides can degrade due to improper storage, repeated freeze-thaw cycles, or exposure to harsh conditions. A significant loss of 45-75% has been observed in human plasma after three freeze-thaw cycles. | 1. Aliquot Solutions: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles. 2. Proper Storage: Store lyophilized peptide at -20°C or -80°C for long-term stability, protected from light. Store stock solutions at -20°C or colder; for short-term (up to one month), 4°C is also acceptable for solutions in plasma. 3. Fresh Preparations: Prepare fresh working solutions for each experiment from a properly stored stock solution. |
| Precipitation or cloudiness observed in the solution. | Poor Solubility: The peptide may not be fully dissolved or may have precipitated out of solution upon dilution or change in buffer conditions. Aggregation: Peptides can aggregate, especially at high concentrations or in certain buffers. | 1. Ensure Complete Dissolution: When preparing stock solutions in organic solvents like DMSO, ensure the peptide is fully dissolved before adding to aqueous buffers. Add the concentrated stock dropwise to the buffer while vortexing. 2. Optimize Buffer: The commercial formulation uses an acetate buffer at pH 4.5. For other systems, consider buffers in the slightly acidic to neutral range (pH 5-7). 3. Solvent Choice: For initial solubilization of the lyophilized powder, sterile water or DMSO are good starting points. For highly hydrophobic peptides, small amounts of acetonitrile or methanol can be tested. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). | Degradation Products: Exposure to light, extreme pH, high temperatures, or oxidative conditions can lead to the formation of degradation products. Contamination: The solution may be contaminated with bacteria or other substances. | 1. Control Experimental Conditions: Protect solutions from direct light. Avoid highly acidic or basic conditions unless part of a specific protocol. Maintain controlled temperatures. 2. Use Sterile Technique: Prepare solutions using sterile water, buffers, and filtered pipette tips to prevent microbial growth. 3. Analyze Fresh vs. Stored Samples: Compare the chromatograms of freshly prepared solutions with those of stored or used solutions to identify potential degradation peaks. |
Frequently Asked Questions (FAQs)
Preparation and Handling
Q1: How should I prepare a stock solution of this compound?
A1: For lyophilized this compound, it is recommended to first allow the vial to warm to room temperature before opening to prevent condensation. To prepare a stock solution, you can dissolve the peptide in sterile, distilled water.[1] Alternatively, for higher concentrations or if solubility in water is an issue, Dimethyl sulfoxide (DMSO) can be used.[2] Once dissolved, the stock solution should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles.
Q2: What is the recommended storage condition for this compound solutions?
A2: For long-term storage, it is best to store this compound in its lyophilized form at -20°C or colder, protected from light. Stock solutions should be stored at -20°C or, for even longer-term stability, at -80°C. In a plasma matrix, this compound has been shown to be stable for about one month when stored at 4°C, -20°C, and -80°C. To minimize degradation, it is crucial to avoid repeated freeze-thaw cycles.
Q3: Can I repeatedly freeze and thaw my this compound stock solution?
A3: It is strongly advised to avoid repeated freeze-thaw cycles. A study on this compound in human plasma demonstrated a significant loss of 45-75% of the compound after just three freeze-thaw cycles. To prevent this, you should aliquot your stock solution into smaller, single-use volumes and store them at -20°C or -80°C.
Stability and Degradation
Q4: What are the main factors that can cause this compound to degrade in an experimental setting?
A4: Like many peptides, the stability of this compound can be affected by:
-
Temperature: Higher temperatures can accelerate degradation.
-
pH: The commercial formulation is buffered to pH 4.5.[1][3] Extreme pH values should be avoided.
-
Light: Exposure to light can potentially lead to photodegradation. It is advisable to protect solutions from light.
-
Oxidation: Although this compound does not contain amino acids that are highly susceptible to oxidation like methionine or cysteine, it is still good practice to use degassed solvents if oxidative stress is a concern in your experimental setup.
-
Enzymatic Degradation: this compound is a synthetic peptide composed of D-amino acids, which makes it highly resistant to degradation by proteases.[1]
Q5: Is this compound stable in common laboratory buffers like PBS or Tris?
Q6: What about stability in cell culture media?
A6: There is no specific published data on the stability of this compound in cell culture media such as DMEM or RPMI-1640. When using this compound in cell-based assays, it is recommended to add the compound to the media shortly before starting the experiment. For longer-term experiments, the stability should be empirically determined. The inherent resistance of D-amino acid peptides to enzymatic degradation is advantageous in biological media.
Experimental Protocols and Visualizations
Protocol: General Procedure for Preparing a this compound Stock Solution
-
Bring the lyophilized this compound vial to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Add the desired volume of a suitable solvent (e.g., sterile water or DMSO) to achieve the target concentration.
-
Gently vortex or sonicate the vial to ensure complete dissolution.
-
Once fully dissolved, dispense the solution into single-use aliquots.
-
Store the aliquots at -20°C or -80°C, protected from light.
This compound Mechanism of Action: Kappa-Opioid Receptor Signaling
This compound is a selective agonist of the kappa-opioid receptor (KOR), which is a G protein-coupled receptor (GPCR).[4] Upon binding of this compound, the receptor activates intracellular signaling pathways. This primarily involves the Gαi/o subunit of the G protein, which inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate ion channels, such as inhibiting N-type calcium channels and activating inward-rectifier potassium channels. These actions collectively lead to a reduction in neuronal excitability and neurotransmitter release, which is thought to mediate the antipruritic effects of this compound.[5][6]
References
troubleshooting inconsistent results in Difelikefalin studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Difelikefalin. This resource provides troubleshooting guidance and detailed information to address potential inconsistencies and challenges encountered during your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may encounter.
Q1: We are observing a high degree of variability in pruritus scores within our control group, making it difficult to assess the true efficacy of this compound. What could be the cause?
A1: A significant placebo effect is a well-documented phenomenon in clinical trials for pruritus.[1][2][3][4] Several factors can contribute to this variability:
-
Patient Expectation: The expectation of receiving a novel treatment can lead to a perceived improvement in symptoms.
-
Natural Fluctuation of Pruritus: The intensity of chronic pruritus can vary naturally over time.
-
Subjectivity of Measurement: Pruritus is a subjective symptom, and patient-reported outcomes can be influenced by mood and other external factors. A meta-analysis of clinical trials in patients with chronic itch due to various dermatological conditions revealed a significant decrease in itch in the placebo groups.[2][3]
Troubleshooting Steps:
-
Standardized Patient Instructions: Ensure all participants receive identical, neutral information about the study to minimize expectation bias.
-
Blinding Integrity: Implement and regularly audit robust blinding procedures to prevent conscious or unconscious unblinding of investigators or participants.
-
Objective Endpoints: Where possible, incorporate more objective measures alongside subjective patient-reported outcomes. While challenging for pruritus, this could include actigraphy to measure scratching activity.
-
Statistical Analysis Plan: Pre-specify statistical methods to account for the placebo response in your analysis plan.
Q2: Our clinical trial results for this compound show a statistically significant reduction in itch intensity (WI-NRS), but the improvement in quality of life metrics (Skindex-10, 5-D Itch) is not as pronounced or is inconsistent between study sites. Why might this be?
A2: This discrepancy was observed in the pivotal KALM-1 and KALM-2 trials for this compound. While KALM-1 showed a significant improvement in both Skindex-10 and 5-D Itch scores, the benefit was not as clear in the KALM-2 trial for these secondary endpoints.[5]
Potential Reasons for Discrepancy:
-
Regional Differences in Patient Populations: The KALM trials enrolled patients from North America, Europe, and the Asia-Pacific region.[6] Differences in patient characteristics, cultural reporting of symptoms, or standard of care across regions could contribute to variability in quality of life outcomes.
-
Baseline Severity: The baseline severity of pruritus and its impact on quality of life can influence the magnitude of improvement.
-
Patient-Reported Outcome (PRO) Administration: Inconsistencies in how PRO questionnaires are administered and explained to patients can introduce variability.
Troubleshooting and Best Practices:
-
Thorough Site Training: Ensure all study sites are meticulously trained on the administration of all patient-reported outcome measures to ensure consistency.
-
Cultural Adaptation of Questionnaires: When conducting multinational trials, consider the need for culturally adapted and validated translations of quality of life questionnaires.
-
Subgroup Analysis: Plan for subgroup analyses based on geographical region and baseline disease characteristics to better understand potential sources of variation.
Q3: We are observing a higher-than-expected incidence of adverse events, particularly dizziness and somnolence, in our study participants receiving this compound. What should we consider?
A3: Dizziness, somnolence, diarrhea, nausea, and falls are among the most commonly reported treatment-emergent adverse events with this compound.[5][7] The incidence of somnolence may be higher in older patients.[8]
Troubleshooting and Monitoring:
-
Concomitant Medications: Carefully review all concomitant medications. The risk of CNS-related side effects can be exacerbated by the concurrent use of centrally-acting depressants, sedating antihistamines, and opioid analgesics.[8][9][10][11]
-
Patient Counseling: Advise patients to exercise caution when driving or operating heavy machinery until they understand how this compound affects them.[9]
-
Dose Adjustment: While the standard dose is 0.5 mcg/kg, ensure accurate weight-based dosing. No dose adjustment is typically needed for mild-to-moderate hepatic impairment, but its use is not recommended in severe hepatic impairment.[8][11]
-
Adverse Event Monitoring: Implement a robust system for monitoring and grading the severity of adverse events to identify any potential safety signals promptly.
Q4: In our preclinical animal models of pruritus, the anti-pruritic effect of this compound appears inconsistent across different pruritogens. Is this expected?
A4: Yes, some variability in response to different itch-inducing agents can be expected. The pathophysiology of pruritus is complex and can be mediated by various pathways. This compound, as a kappa-opioid receptor (KOR) agonist, primarily exerts its effect through the opioidergic system.[12][13]
Experimental Considerations:
-
Choice of Pruritogen: The efficacy of this compound may be more pronounced in models where the itch is driven by pathways that are modulated by KOR activation.
-
Animal Strain and Species: The expression and function of opioid receptors can differ between animal strains and species, potentially leading to varied responses.
-
Route of Administration and Formulation: Ensure consistent and appropriate administration of both the pruritogen and this compound. The stability and formulation of this compound should be carefully controlled.
Data from Clinical Trials
The following tables summarize key quantitative data from the pivotal KALM-1 and KALM-2 clinical trials.
Table 1: Efficacy Outcomes in KALM-1 and KALM-2 Trials (12 Weeks)
| Outcome | KALM-1 | KALM-2 | Pooled Analysis |
| ≥3-point improvement in WI-NRS | |||
| This compound | 49.1% | 53.4% | 51.1% |
| Placebo | 27.9% | 42.6% | 35.2% |
| p-value | <0.001 | N/A | <0.001[1][7] |
| ≥4-point improvement in WI-NRS | |||
| This compound | 37.1% | N/A | 38.7% |
| Placebo | 17.9% | N/A | 23.4% |
| p-value | <0.001[14] | N/A | <0.001[1] |
| Change in Skindex-10 Total Score | |||
| This compound (LS Mean Change) | -17.2 | -16.6 | N/A |
| Placebo (LS Mean Change) | -12.0 | -14.8 | N/A |
| p-value | <0.001[5] | N/A | N/A |
| Change in 5-D Itch Scale Total Score | |||
| This compound | Significant Improvement | N/A | N/A |
| Placebo | N/A | N/A | N/A |
| p-value | <0.001[7] | N/A | N/A |
WI-NRS: Worst Itching Intensity Numerical Rating Scale; LS Mean: Least Squares Mean. Data from multiple sources.[1][5][7][14]
Table 2: Common Treatment-Emergent Adverse Events (TEAEs) in Pooled Analysis of Phase 3 Trials
| Adverse Event | This compound (n=1306) | Placebo (n=425) |
| Diarrhea | 9.0% | 5.7% |
| Dizziness | 6.8% | 3.8% |
| Nausea | 6.6% | 4.5% |
| Gait Disturbance (including falls) | 6.6% | 5.4% |
| Hyperkalemia | 4.7% | 3.5% |
| Headache | 4.5% | 2.6% |
| Somnolence | 4.2% | 2.4% |
| Mental Status Changes | 3.3% | 1.4% |
Data from a pooled analysis of four phase 3 studies.[15]
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Protocol 1: Assessment of Pruritus Intensity using the Worst Itching Intensity Numerical Rating Scale (WI-NRS)
The WI-NRS is a single-item patient-reported outcome measure used to assess the intensity of the worst itch experienced over the past 24 hours.[16][17]
-
Instrument: A single question is posed to the patient: "On a scale of 0 to 10, where 0 is 'no itch' and 10 is the 'worst itch imaginable', how would you rate your worst itch during the last 24 hours?"
-
Administration: The scale is typically self-administered by the patient. In clinical trials, this is often done daily using an electronic diary to ensure timely and consistent data capture.[18]
-
Scoring: The score is the number selected by the patient, ranging from 0 to 10. A reduction of ≥3 points from the baseline score is generally considered a clinically meaningful improvement.[17][19]
-
Interpretation of Scores:
-
0: No pruritus
-
1-3: Mild pruritus
-
4-6: Moderate pruritus
-
7-9: Severe pruritus
-
10: Very severe pruritus[16]
-
Protocol 2: Assessment of Itch-Related Quality of Life using the Skindex-10 Scale
The Skindex-10 is a patient-reported questionnaire designed to measure the impact of skin conditions on a patient's quality of life.
-
Instrument: It consists of 10 questions that assess three domains: symptoms, emotions, and functioning.
-
Administration: Patients are asked to recall their experiences over the past week and rate each item on a scale.
-
Scoring: A total score is calculated based on the patient's responses. A higher score indicates a greater negative impact on quality of life. A clinically meaningful improvement is often defined as a reduction of ≥15 points.[1][20]
Protocol 3: Assessment of Multiple Dimensions of Pruritus using the 5-D Itch Scale
The 5-D Itch Scale is a multidimensional tool that assesses five different aspects of pruritus.[21][22]
-
Instrument: The questionnaire evaluates the following five dimensions:
-
Degree: The severity of the itch.
-
Duration: How long the itching episodes last.
-
Direction: Whether the itch is improving or worsening.
-
Disability: The impact of the itch on daily activities, including sleep.
-
Distribution: The extent of the itch on the body.
-
-
Administration: The scale is self-administered by the patient.
-
Scoring: Each dimension is scored, and a total score is calculated. A higher score indicates a more severe pruritus experience. A clinically meaningful improvement is typically considered a reduction of ≥5 points.[1][20]
Visualizations
Diagram 1: Simplified Signaling Pathway of this compound
Caption: Simplified signaling cascade of this compound upon binding to the kappa-opioid receptor.
Diagram 2: Troubleshooting Workflow for Inconsistent Efficacy Results
Caption: A logical workflow for troubleshooting inconsistent efficacy results in this compound studies.
Diagram 3: Factors Influencing this compound Study Outcomes
Caption: Key factors that can influence the outcomes of clinical and preclinical studies of this compound.
References
- 1. The Effect of Placebo on Pruritus in Patients with Chronic Urticaria: A Systematic Review and Meta-Analysis of Randomized Placebo-Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Placebo effects on itch: a meta-analysis of clinical trials of patients with dermatological conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound (Korsuva) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Efficacy of this compound for the Treatment of Moderate to Severe Pruritus in Hemodialysis Patients: Pooled Analysis of KALM-1 and KALM-2 Phase 3 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound Uses, Side Effects & Warnings [drugs.com]
- 10. This compound: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 11. reference.medscape.com [reference.medscape.com]
- 12. Systemic Kappa Opioid Receptor Agonists in the Treatment of Chronic Pruritus: A Literature Review | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Kappa opioid agonists in the treatment of itch: just scratching the surface? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. WI-NRS [usdermed.com]
- 17. researchgate.net [researchgate.net]
- 18. Psychometric validation of the Worst Itch Numerical Rating Scale (WI-NRS) and other patient-reported outcome measures for assessing severity and impact of pruritus in patients with primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cdn.practicaldermatology.com [cdn.practicaldermatology.com]
- 20. researchgate.net [researchgate.net]
- 21. The 5‐D itch scale: a new measure of pruritus | Semantic Scholar [semanticscholar.org]
- 22. scispace.com [scispace.com]
Technical Support Center: Refinement of Behavioral Assays for Pruritus with Difelikefalin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Difelikefalin in preclinical behavioral assays for pruritus. It includes detailed experimental protocols, troubleshooting guides in a FAQ format, and quantitative data to aid in experimental design and interpretation.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are not observing a significant reduction in scratching behavior with this compound in our pruritus model. What are some potential reasons?
A1: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Timing of Administration: this compound's peak effect and duration of action should be considered relative to the peak of the induced pruritic response. Ensure that this compound is administered at an appropriate time point before or after the pruritogen to observe its maximal effect.
-
Dosage: In preclinical mouse models, effective doses have ranged from 0.5 mg/kg to 1.0 mg/kg via intraperitoneal injection.[1][2][3] It is crucial to perform a dose-response study to determine the optimal dose for your specific model and experimental conditions.
-
Route of Administration: The route of administration can significantly impact bioavailability and efficacy. Intraperitoneal and subcutaneous injections are common in preclinical studies. Ensure the chosen route is appropriate and consistently administered.
-
Model-Specific Efficacy: this compound's efficacy may vary between different pruritus models (e.g., histamine-mediated vs. non-histaminergic). It has shown efficacy in models of atopic dermatitis, which is primarily non-histaminergic.[1][2][3]
-
Acclimation and Stress: Inadequate acclimation of animals to the testing environment can lead to stress-induced behaviors that may mask or interfere with the measurement of pruritus. Ensure a sufficient acclimation period before behavioral observation.
Q2: We are observing conflicting results between itch-related behaviors (scratching) and inflammatory markers in our this compound-treated animals. Is this expected?
A2: Yes, this is a known characteristic of this compound's mechanism of action. Studies have shown that this compound can effectively suppress itch and reduce scratching behavior independent of its effects on skin inflammation.[1][2][3] This suggests a primary neuromodulatory role in reducing the sensation of itch, rather than resolving the underlying inflammation. Therefore, it is plausible to observe a significant reduction in pruritus without a corresponding decrease in inflammatory markers.
Q3: How can we differentiate between itch- and pain-related behaviors in our assays, and why is this important when studying this compound?
A3: Differentiating between itch and pain is critical for accurately assessing the antipruritic effects of a compound. The cheek injection model is particularly useful for this purpose.[4][5][6] In this model, pruritogens typically elicit scratching with the hindlimb, while algogens (pain-inducing substances) induce wiping with the forelimb.[6] This distinction is important because kappa opioid receptor (KOR) agonists like this compound are known to modulate both pain and itch pathways.[7][8][9] By using a model that distinguishes these behaviors, you can more specifically attribute the observed effects of this compound to its antipruritic activity.
Q4: What are the best practices for quantifying scratching behavior to ensure reliable and reproducible data?
A4: Consistent and well-defined quantification methods are essential. Here are some best practices:
-
Clear Definition of a Scratching Bout: A scratching bout is typically defined as one or more rapid movements of the hindlimb towards a specific area, followed by the return of the paw to the floor.[10] It is crucial to establish and consistently apply a clear definition throughout your study.
-
Blinded Observation: To minimize observer bias, the individual scoring the behavior should be blinded to the treatment groups.
-
Video Recording: Recording the experiments allows for repeated review and scoring, increasing accuracy and enabling verification of results.
-
Automated Systems: Consider using automated systems for detecting and quantifying scratching behavior. These systems can utilize video analysis with machine learning, or detect movement via magnetic implants or sensors, which can increase throughput and reduce observer variability.[11][12][13]
-
Appropriate Observation Period: The duration of observation should be sufficient to capture the peak pruritic response and the effect of the therapeutic intervention. This is typically 30-60 minutes post-pruritogen administration in acute models.[10]
Quantitative Data Presentation
The following tables summarize the quantitative effects of this compound on scratching behavior in preclinical pruritus models.
Table 1: Effect of this compound in MC903-Induced Atopic Dermatitis Mouse Model
| Treatment Group | Dose (mg/kg, i.p.) | Observation Period | Outcome Measure | Result | Reference |
| Vehicle (Saline) | N/A | Day 6 post-MC903 | Scratching Bouts | ~150 bouts/30 min | [1][2][3] |
| This compound | 1.0 | Day 6 post-MC903 | Scratching Bouts | Significant reduction vs. Vehicle | [1][2][3] |
| Vehicle (Saline) | N/A | Day 12 post-MC903 | Ear Thickness | Significant increase from baseline | [1][2][3] |
| This compound | 0.5 (twice daily) | Day 12 post-MC903 | Ear Thickness | No significant difference vs. Vehicle | [1][2][3] |
Table 2: General Preclinical Dosing Information for this compound
| Species | Model | Route of Administration | Effective Dose Range (mg/kg) |
| Mouse | Atopic Dermatitis (MC903) | Intraperitoneal (i.p.) | 0.5 - 1.0 |
Experimental Protocols
Protocol 1: MC903-Induced Atopic Dermatitis Model for Pruritus
This protocol describes the induction of an atopic dermatitis-like phenotype in mice, which is associated with significant pruritus.
Materials:
-
C57BL/6 mice
-
MC903 (Calcipotriol)
-
Ethanol
-
Micropipette
-
This compound or vehicle (saline)
-
Observation chambers
Procedure:
-
Acclimation: Acclimate mice to the housing and handling conditions for at least one week prior to the experiment.
-
Induction of Dermatitis:
-
This compound Administration:
-
For acute itch assessment, on day 6, administer a single intraperitoneal (i.p.) injection of this compound (e.g., 1.0 mg/kg) or vehicle 30 minutes before behavioral observation.[1][2][3]
-
For chronic treatment studies, administer this compound (e.g., 0.5 mg/kg, i.p.) twice daily, starting before the initiation of MC903 treatment.[1][2][3]
-
-
Behavioral Observation:
-
Place each mouse individually in an observation chamber and allow for a 30-minute acclimation period.
-
Record the behavior of the mice for 30-60 minutes using a video camera.
-
A blinded observer should then score the number of scratching bouts. A scratching bout is defined as the hindlimb being lifted to scratch the head or ear area in one or more rapid strokes, followed by the lowering of the limb.[10]
-
-
Assessment of Inflammation:
-
Measure ear thickness daily to monitor the progression of inflammation.
-
Protocol 2: Cheek Injection Model for Differentiating Itch and Pain
This model is designed to distinguish between itch-related scratching and pain-related wiping behaviors.
Materials:
-
C57BL/6 mice
-
Pruritogen (e.g., histamine, chloroquine)
-
Algogen (e.g., capsaicin)
-
This compound or vehicle (saline)
-
Microsyringe (e.g., Hamilton syringe)
-
Observation chambers
Procedure:
-
Acclimation: Acclimate mice to individual observation chambers for at least 30 minutes before the experiment.
-
This compound Administration: Administer this compound or vehicle via the desired route (e.g., i.p. injection) at a predetermined time before the cheek injection.
-
Cheek Injection:
-
Behavioral Observation:
-
Immediately after the injection, return the mouse to the observation chamber and record its behavior for 30 minutes.
-
A blinded observer should score the following behaviors:
-
Scratching: The number of bouts of scratching the injection site with the ipsilateral hindlimb.
-
Wiping: The number of bouts of wiping the injection site with the ipsilateral forelimb.[6]
-
-
Visualizations
Caption: KOR signaling pathway in pruritus.
Caption: Workflow for MC903 pruritus assay.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. This compound suppresses itch and reduces scratching independent of inflammation in a murine model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 4. Cheek Injection Model for Simultaneous Measurement of Pain and Itch-related Behaviors [jove.com]
- 5. Cheek Injection Model for Simultaneous Measurement of Pain and Itch-related Behaviors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facial injections of pruritogens or algogens elicit distinct behavior responses in rats and excite overlapping populations of primary sensory and trigeminal subnucleus caudalis neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of kappa-opioid and mu-opioid receptors in pruritus: Peripheral and central itch circuits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of kappa‐opioid and mu‐opioid receptors in pruritus: Peripheral and central itch circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarship.miami.edu]
- 10. biocytogen.com [biocytogen.com]
- 11. research.arcadiascience.com [research.arcadiascience.com]
- 12. Dissecting the precise nature of itch-evoked scratching - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Navigating the Nuances of Difelikefalin: A Technical Support Guide for Researchers
For Immediate Release
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for interpreting conflicting data from Difelikefalin experiments. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during research and clinical trials.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent effects of this compound on quality of life (QoL) metrics in our study. Why might this be happening?
A1: This is a known point of discussion in this compound research. The pivotal KALM-1 and KALM-2 trials, for instance, presented conflicting results regarding health-related quality of life (HRQoL). While the KALM-1 trial demonstrated a significant benefit in HRQoL based on the Skindex-10 and 5-D Itch scales, the KALM-2 trial did not show a similar improvement on these measures[1].
Troubleshooting Steps:
-
Review Patient Populations: Subtle differences in patient demographics, baseline disease characteristics, or comorbidities between study arms or across different studies can influence QoL outcomes.
-
Assess Placebo Response: A high placebo response can make it challenging to discern the true treatment effect of this compound on subjective measures like QoL[1]. Analyze the magnitude of the placebo effect in your study.
-
Standardize Data Collection: Ensure that the administration and interpretation of QoL questionnaires are highly standardized to minimize variability. The International Forum for the Study of Itch (IFSI) provides consensus recommendations on assessing pruritus in clinical trials[2][3][4].
Q2: Our trial is showing a higher-than-expected incidence of adverse events such as dizziness and diarrhea. Is this consistent with previous findings?
A2: Yes, adverse events like diarrhea, dizziness, vomiting, and nausea are among the most commonly reported side effects of this compound and are generally more frequent than in placebo groups[5][6][7]. However, the reported incidence rates can vary between studies.
Data Summary: Incidence of Common Adverse Events in Pivotal Trials
| Adverse Event | This compound Group (KALM-1) | Placebo Group (KALM-1) | This compound Group (KALM-2) | Placebo Group (KALM-2) |
| Diarrhea | 9.5% | 3.7% | 8.1% | 5.5% |
| Dizziness | 6.9% | 1.1% | 5.5% | 5.1% |
| Vomiting | 5.3% | 3.2% | 6.4% | 5.9% |
| Nausea | Not specified in top TEAEs | Not specified in top TEAEs | 6.4% | 4.2% |
Data sourced from CADTH review of KALM-1 and KALM-2 trials.[1]
A pooled analysis of four Phase 3 trials reported that most adverse events were mild to moderate in severity[8].
Troubleshooting Steps:
-
Dose Evaluation: While a dose of 0.5 µg/kg is standard, ensure accurate dosing calculations, as higher doses could potentially lead to a greater incidence of side effects[5][9][10].
-
Concomitant Medications: Be aware of concomitant medications that may cause similar side effects, such as centrally acting depressants or antihistamines[11].
-
Patient Counseling: Advise patients about the potential for these side effects and to report them promptly.
Q3: We are investigating the central nervous system (CNS) effects of this compound. Is it exclusively a peripherally acting drug?
A3: this compound is designed as a peripherally restricted kappa opioid receptor (KOR) agonist with limited ability to cross the blood-brain barrier[12][13][14]. This peripheral action is key to its safety profile, avoiding the central side effects associated with other opioids[14][15]. However, some research suggests that this compound may produce diuresis through a central KOR pathway, indicating some level of CNS interaction, though its primary anti-pruritic effect is peripheral[13].
Experimental Workflow: Investigating Central vs. Peripheral Effects
Caption: Workflow to differentiate central and peripheral effects of this compound.
Experimental Protocols
Protocol 1: Assessment of Pruritus in Clinical Trials
This protocol is based on the recommendations from the International Forum for the Study of Itch (IFSI)[2][3][4].
-
Primary Endpoint - Itch Intensity:
-
Utilize the Worst Itching Intensity Numerical Rating Scale (WI-NRS).
-
Patients rate the intensity of their worst itch over the last 24 hours on a scale of 0 (no itch) to 10 (worst itch imaginable).
-
Collect data daily and calculate a weekly mean.
-
A clinically meaningful improvement is generally considered a reduction of at least 3 points from baseline[6].
-
-
Secondary Endpoints - Itch-Related Quality of Life:
-
Skindex-10: A 10-item questionnaire assessing the impact of skin disease on a patient's life.
-
5-D Itch Scale: A multidimensional tool that evaluates five aspects of itching: duration, degree, direction, disability, and distribution.
-
-
Data Collection:
Protocol 2: In Vitro Kappa Opioid Receptor (KOR) Activation Assay
This protocol outlines a method to assess the functional activity of this compound at the KOR.
-
Cell Culture:
-
Use a cell line stably expressing the human kappa opioid receptor (e.g., SH-SY5Y cells)[16].
-
-
Assay Principle:
-
Employ a Bioluminescence Resonance Energy Transfer (BRET) assay to measure the interaction between the KOR and downstream signaling molecules like G-proteins or β-arrestin[16]. This can help characterize the signaling bias of the compound.
-
-
Procedure:
-
Plate the cells in a suitable microplate.
-
Add varying concentrations of this compound.
-
Incubate for a specified period.
-
Measure the BRET signal using a plate reader.
-
-
Data Analysis:
-
Generate dose-response curves to determine the potency (EC50) and efficacy (Emax) of this compound in activating the KOR signaling pathway.
-
Signaling Pathways
This compound's Peripheral Mechanism of Action
This compound is a selective agonist for the kappa opioid receptor (KOR), which is a G protein-coupled receptor[15][17][18]. Its anti-pruritic effect is primarily mediated through its action on KORs located on peripheral sensory neurons and immune cells[12][19][20].
Caption: Peripheral anti-pruritic mechanism of this compound.
This guide is intended to provide a starting point for addressing common issues in this compound research. For more specific inquiries, please consult the cited literature or contact a subject matter expert.
References
- 1. This compound (Korsuva) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Pruritus assessment in clinical trials: consensus recommendations from the International Forum for the Study of Itch (IFSI) Special Interest Group Scoring Itch in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pruritus Assessment in Clinical Trials: Consensus Recommendations from the International Forum for the Study of Itch (IFSI) Special Interest Group Scoring Itch in Clinical Trials | Acta Dermato-Venereologica [medicaljournalssweden.se]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. A Phase 3 Trial of this compound in Hemodialysis Patients with Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Safety and Tolerability of this compound for the Treatment of Moderate to Severe Pruritus in Hemodialysis Patients: Pooled Analysis From the Phase 3 Clinical Trial Program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Randomized Controlled Trial of this compound for Chronic Pruritus in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. This compound, a peripherally restricted KOR (kappa opioid receptor) agonist, produces diuresis through a central KOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medcentral.com [medcentral.com]
- 15. What is the mechanism of this compound? [synapse.patsnap.com]
- 16. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 17. go.drugbank.com [go.drugbank.com]
- 18. mdpi.com [mdpi.com]
- 19. Efficacy of this compound for the Treatment of Moderate to Severe Pruritus in Hemodialysis Patients: Pooled Analysis of KALM-1 and KALM-2 Phase 3 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Validation & Comparative
A Comparative Analysis of Difelikefalin and Other Kappa-Opioid Receptor Agonists for the Treatment of Pruritus
For Immediate Release
A deep dive into the comparative efficacy and signaling profiles of kappa-opioid receptor (KOR) agonists, with a focus on Difelikefalin, offers valuable insights for researchers and drug development professionals in the field of pruritus management. This comprehensive guide synthesizes clinical trial data and mechanistic understanding to provide a clear comparison of this compound with other KOR agonists, namely Nalfurafine and Nalbuphine.
Executive Summary
This compound, a peripherally restricted and selective KOR agonist, has demonstrated significant efficacy in reducing the intensity of pruritus, particularly in patients with chronic kidney disease-associated pruritus (CKD-aP) undergoing hemodialysis.[1][2] Clinical trials have consistently shown its superiority over placebo in improving itch-related quality of life.[1][3][4][5] This guide provides a detailed comparison of this compound's performance against other KOR agonists, Nalfurafine and Nalbuphine, by examining available clinical trial data, experimental methodologies, and the underlying signaling pathways that govern their therapeutic and adverse effects.
Comparative Efficacy of KOR Agonists
A network meta-analysis of randomized controlled trials provides indirect comparative efficacy data for this compound, Nalfurafine, and Nalbuphine in the treatment of uremic pruritus. The primary endpoint in many of these trials is the reduction in itch intensity, often measured using the Worst Itching Intensity Numerical Rating Scale (WI-NRS) or a Visual Analogue Scale (VAS).
| Drug | Dosage | Patient Population | Primary Efficacy Endpoint | Key Findings |
| This compound | 0.5 mcg/kg (IV) | Hemodialysis patients with moderate-to-severe CKD-aP | Proportion of patients with ≥3-point improvement in WI-NRS at week 12 | Significantly greater proportion of patients achieved the primary endpoint compared to placebo.[5] A pooled analysis of the KALM-1 and KALM-2 trials showed 51.1% of patients on this compound achieved a ≥3-point reduction in WI-NRS versus 35.2% for placebo.[3] |
| Nalfurafine | 2.5 mcg and 5 mcg (oral) | Hemodialysis patients with refractory pruritus | Mean decrease in VAS from baseline | Both 2.5 mcg and 5 mcg doses showed a statistically significant reduction in VAS scores compared to placebo.[6] |
| Nalbuphine | 60 mg and 120 mg (oral extended-release) | Hemodialysis patients with moderate-to-severe uremic pruritus | Change from baseline in itching intensity on a Numerical Rating Scale (NRS) | The 120 mg dose of Nalbuphine resulted in a statistically significant reduction in itch intensity compared to placebo.[7][8][9] |
A prospective interventional study where patients with an inadequate response to Nalfurafine were switched to this compound provides some direct comparative insight. In this study, patients who were switched to this compound experienced a significant reduction in pruritus severity, as measured by both the Shiratori severity score and the NRS.[10]
Experimental Protocols
The clinical trials for these KOR agonists follow rigorous, double-blind, placebo-controlled designs to ensure the validity of their findings.
This compound: KALM-1 Trial (NCT03422653)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study.
-
Participants: Hemodialysis patients with moderate-to-severe pruritus.
-
Intervention: Intravenous (IV) this compound (CR845) at a dose of 0.5 mcg/kg or placebo, administered three times a week after each dialysis session for 12 weeks.
-
Primary Outcome: The primary efficacy endpoint was the proportion of patients with a ≥3-point improvement from baseline in the weekly mean of the daily 24-hour Worst Itching Intensity Numerical Rating Scale (WI-NRS) score at week 12.[5]
Below is a graphical representation of the KALM-1 clinical trial workflow.
Nalfurafine: Phase III Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: Hemodialysis patients with pruritus resistant to conventional treatments.
-
Intervention: Oral administration of 5 mcg or 2.5 mcg of Nalfurafine hydrochloride or placebo for 14 days.
-
Primary Outcome: The mean decrease in the Visual Analogue Scale (VAS) for pruritus from baseline.[6]
Nalbuphine: Uremic Pruritus Trial
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled trial.
-
Participants: Hemodialysis patients with moderate or severe uremic pruritus.
-
Intervention: Oral nalbuphine extended-release tablets at doses of 120 mg or 60 mg, or placebo, for 8 weeks.
-
Primary Outcome: The change from baseline to weeks 7 and 8 in itching intensity on a Numerical Rating Scale (NRS).[7][8][9]
Signaling Pathways of Kappa-Opioid Receptor Agonists
The therapeutic and adverse effects of KOR agonists are mediated through two primary intracellular signaling pathways upon receptor activation: the G-protein pathway and the β-arrestin pathway.
-
G-protein Pathway: Activation of the G-protein-coupled KOR leads to the inhibition of adenylyl cyclase, which in turn reduces intracellular cyclic AMP (cAMP) levels. This pathway is believed to be responsible for the analgesic and antipruritic effects of KOR agonists.
-
β-arrestin Pathway: This pathway is associated with receptor desensitization, internalization, and the activation of other signaling cascades, such as mitogen-activated protein kinases (MAPKs). The β-arrestin pathway has been implicated in some of the undesirable side effects of KOR agonists, such as dysphoria and sedation.
The differential engagement of these two pathways by various KOR agonists is known as "biased agonism." A KOR agonist that preferentially activates the G-protein pathway over the β-arrestin pathway is termed a "G-protein biased agonist" and is hypothesized to have a more favorable therapeutic profile with fewer side effects.
Nalfurafine has been identified as a G-protein biased agonist, particularly at the human KOR.[7][11] This biased signaling may contribute to its efficacy in treating pruritus while potentially minimizing certain adverse effects. While detailed quantitative data on the biased agonism of this compound and Nalbuphine are less readily available in direct comparative studies, the peripheral restriction of this compound is a key factor in its favorable safety profile, as it limits central nervous system-mediated side effects.[1]
The following diagram illustrates the two major signaling cascades initiated by KOR activation.
Conclusion
This compound represents a significant advancement in the treatment of pruritus, particularly for patients on hemodialysis. Its peripheral mechanism of action and selectivity for the kappa-opioid receptor contribute to its efficacy and favorable safety profile. While direct head-to-head clinical trials with other KOR agonists are limited, available evidence from a network meta-analysis and a switching study suggests its potent antipruritic effects. Further research into the specific biased agonism profiles of this compound and other KOR agonists will continue to refine our understanding and guide the development of even more targeted and effective therapies for chronic pruritus.
References
- 1. Frontiers | this compound in the treatment of hemodialysis patients with pruritus: a systematic review and meta-analysis [frontiersin.org]
- 2. This compound in the Treatment of Chronic Kidney Disease-Associated Pruritus: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of this compound for the Treatment of Moderate to Severe Pruritus in Hemodialysis Patients: Pooled Analysis of KALM-1 and KALM-2 Phase 3 Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Phase 3 Trial of this compound in Hemodialysis Patients with Pruritus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in the Treatment of Chronic Kidney Disease-Associated Pruritus: A Systematic Review [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
A Preclinical Head-to-Head: Difelikefalin vs. Nalfurafine in Models of Itch
In the pursuit of effective treatments for pruritus, two kappa-opioid receptor (KOR) agonists, difelikefalin and nalfurafine, have emerged as significant contenders. While both molecules target the KOR system to alleviate itch, their distinct pharmacological profiles give rise to different mechanisms of action and preclinical efficacy. This guide provides a comparative analysis of this compound and nalfurafine in various preclinical models of pruritus, supported by experimental data, detailed methodologies, and visual representations of their functional pathways.
Mechanism of Action: A Tale of Two Agonists
This compound and nalfurafine, while both KOR agonists, exhibit key differences in their site and mode of action. This compound is a peripherally restricted agonist, meaning it does not readily cross the blood-brain barrier, thereby minimizing central nervous system side effects.[1][2] Its anti-pruritic effect is believed to be mediated through two primary pathways: the direct inhibition of sensory neurons responsible for transmitting itch signals from the periphery to the central nervous system, and an anti-inflammatory effect through action on immune cells.[3][4] In contrast, nalfurafine is a selective KOR agonist that acts on the central nervous system to suppress the itch response.[[“]] Evidence suggests that nalfurafine's anti-pruritic effects are mediated through the activation of central KORs, which in turn antagonize mu-opioid receptor-mediated itch signaling.[[“]]
Signaling Pathways
The activation of KOR by both this compound and nalfurafine initiates a signaling cascade that ultimately leads to the reduction of itch sensation. The following diagrams illustrate the proposed signaling pathways for each compound.
References
- 1. Modulation of the kappa and mu opioid axis for the treatment of chronic pruritus: A review of basic science and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Randomized Controlled Trial of this compound for Chronic Pruritus in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Inhibition of M/Kv7 Currents Contributes to Chloroquine-Induced Itch in Mice [frontiersin.org]
- 4. This compound suppresses itch and reduces scratching independent of inflammation in a murine model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
Validating the Peripheral Restriction of Difelikefalin in Novel Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Difelikefalin, a selective kappa-opioid receptor (KOR) agonist, has emerged as a promising therapeutic for moderate-to-severe pruritus associated with chronic kidney disease (CKD-aP) in patients undergoing hemodialysis. A key attribute contributing to its favorable safety profile is its peripheral restriction, which minimizes central nervous system (CNS) side effects commonly associated with other opioid agonists. This guide provides a comparative analysis of this compound's peripheral restriction against other KOR agonists, supported by experimental data and detailed methodologies.
Comparative Analysis of Peripherally Restricted KOR Agonists
The development of peripherally restricted KOR agonists aims to harness the therapeutic benefits of KOR activation in peripheral tissues while avoiding adverse CNS effects such as dysphoria, hallucinations, and sedation.[1] this compound's unique peptide structure, composed of D-amino acids, and its hydrophilic properties are key to its limited ability to cross the blood-brain barrier (BBB).[2][3]
| Compound | Chemical Class | Mechanism of Peripheral Restriction | Brain/Plasma Ratio | Key Preclinical Models for Efficacy |
| This compound (CR845) | Peptide (D-amino acids) | High hydrophilicity, peptide structure | Not explicitly reported, but preclinical studies confirm low CNS penetration[2] | Compound 48/80-induced pruritus, Acetic acid-induced writhing |
| HSK21542 | Not specified | Peripheral selectivity | 0.001 | Compound 48/80-induced pruritus, Acetic acid-induced writhing, Hindpaw incision pain |
| ICI-204,448 | Non-peptide | Physicochemical properties | Not specified | Formalin-induced inflammatory pain, Chloroquine-induced itch |
| Asimadoline | Non-peptide | Physicochemical properties | Not specified | Atopic dermatitis models |
| CAV1001 | Peptidomimetic | Designed for peripheral action | Low brain levels confirmed after oral administration | Formalin test, CFA-induced arthritis, Spinal nerve ligation |
Experimental Protocols for Validating Peripheral Restriction
The validation of a compound's peripheral restriction is crucial. A combination of in vitro and in vivo models is typically employed to assess its ability to cross the blood-brain barrier.
In Vitro Blood-Brain Barrier (BBB) Models
Objective: To assess the permeability of a compound across a cellular model of the BBB.
Methodology: Transwell Assay
-
Cell Culture: A monolayer of brain microvascular endothelial cells (BMECs) is cultured on a porous membrane of a Transwell insert. This insert is placed in a well containing astrocytes or pericytes to create a co-culture system that more closely mimics the in vivo BBB.[4]
-
Barrier Integrity Measurement: The integrity of the endothelial monolayer is assessed by measuring Transendothelial Electrical Resistance (TEER). High TEER values indicate a tight barrier.
-
Permeability Assessment: The test compound (e.g., this compound) is added to the apical (blood side) chamber of the Transwell. At various time points, samples are taken from the basolateral (brain side) chamber.
-
Quantification: The concentration of the compound in the basolateral chamber is quantified using methods like liquid chromatography-mass spectrometry (LC-MS). The apparent permeability coefficient (Papp) is then calculated. A low Papp value suggests poor BBB penetration.
In Vivo Models for CNS Penetration
Objective: To directly measure the concentration of a compound in the brain and plasma of a living organism.
Methodology: Brain and Plasma Concentration Analysis
-
Animal Model: Rodents (e.g., rats or mice) are commonly used.
-
Compound Administration: The test compound is administered systemically (e.g., intravenously or orally).
-
Sample Collection: At predetermined time points, blood samples are collected to obtain plasma. Subsequently, the animals are euthanized, and brain tissue is harvested.
-
Sample Processing: The brain tissue is homogenized.
-
Quantification: The concentration of the compound in both plasma and brain homogenate is determined using a validated analytical method such as LC-MS/MS.
-
Data Analysis: The brain/plasma concentration ratio is calculated. A low ratio is indicative of restricted CNS penetration. For instance, HSK21542 has a reported brain/plasma concentration ratio of 0.001.
Methodology: Radioligand Binding Assay in Brain Tissue
-
Radiolabeling: The KOR agonist of interest is labeled with a radioactive isotope.
-
In Vivo Administration: The radiolabeled compound is administered to an animal.
-
Tissue Harvesting and Sectioning: After a defined period, the brain is harvested, frozen, and sliced into thin sections.
-
Autoradiography: The brain slices are exposed to a film or a phosphor imaging screen to detect the radioactivity. The distribution and density of the radioligand in different brain regions can be visualized and quantified. Low levels of radioactivity in the brain indicate poor penetration.
Experimental Protocols for Efficacy in Pruritus Models
Animal models of pruritus are essential for evaluating the therapeutic potential of peripherally restricted KOR agonists.
Objective: To assess the anti-pruritic effect of a test compound.
Methodology: Compound 48/80-Induced Scratching in Mice
-
Animal Model: Male CD-1 or other suitable mouse strains are used.
-
Acclimation: Animals are acclimated to the observation chambers.
-
Compound Administration: The test compound (e.g., this compound or HSK21542) or vehicle is administered (e.g., intravenously or subcutaneously).
-
Induction of Itching: After a specified pretreatment time, a pruritogenic agent, compound 48/80, is injected intradermally into the rostral back or nape of the neck.
-
Behavioral Observation: The number of scratches directed towards the injection site is counted for a defined period (e.g., 30 minutes).
-
Data Analysis: The total number of scratches in the compound-treated groups is compared to the vehicle-treated group. A significant reduction in scratching behavior indicates an anti-pruritic effect.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Tissue slices in radioligand binding assays: studies in brain, pineal and muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Randomized Controlled Trial of this compound for Chronic Pruritus in Hemodialysis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Peptide BBB Permeability Test - Creative Peptides [creative-peptides.com]
A Comparative Analysis of Difelikefalin and Traditional Opioids on Immune Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunomodulatory effects of Difelikefalin, a selective kappa-opioid receptor (KOR) agonist, and traditional mu-opioid receptor (MOR) agonists, such as morphine. The information presented is supported by experimental data to assist in research and development endeavors.
Executive Summary
This compound and traditional opioids exert distinct effects on the immune system due to their differential receptor selectivity. While traditional opioids are often associated with broad immunosuppression, this compound exhibits a more nuanced immunomodulatory profile, primarily characterized by anti-inflammatory effects. This guide delves into the comparative impacts on immune cell function, signaling pathways, and provides detailed experimental protocols for further investigation.
Comparative Data on Immune Cell Function
The following tables summarize the quantitative effects of this compound and traditional opioids on various immune cell parameters. It is important to note that direct head-to-head comparative studies are limited; therefore, the data presented is a compilation from various sources and experimental conditions.
| Parameter | This compound (Kappa-Opioid Agonist) | Traditional Opioids (e.g., Morphine, Fentanyl) | References |
| Primary Receptor Target | Kappa-Opioid Receptor (KOR) | Mu-Opioid Receptor (MOR) | [1][2][3] |
| Effect on Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Reduction in production.[1] | Generally inhibitory, but effects can be complex and dose-dependent.[2][3] | [1][2][3] |
| Effect on Anti-inflammatory Cytokines (e.g., IL-10) | Limited direct data available. | Can be increased or decreased depending on the context. | [2] |
| T-Lymphocyte Proliferation | Can be stimulated by KOR agonists. | Generally inhibited. | [4] |
| B-Lymphocyte Antibody Production | KOR agonists can suppress antibody responses.[5] | Suppresses antibody production.[5] | [5] |
| Natural Killer (NK) Cell Activity | Limited direct data available. | Generally suppressed. | [2] |
| Macrophage/Monocyte Function | Modulates cytokine release. | Inhibits phagocytosis and chemotaxis. | [2][3] |
| Overall Immunological Profile | Predominantly anti-inflammatory and immunomodulatory. | Generally immunosuppressive. | [1][2] |
Signaling Pathways
The differential effects of this compound and traditional opioids on immune cells are rooted in their distinct signaling cascades upon receptor activation.
This compound (Kappa-Opioid Receptor Signaling)
This compound, as a KOR agonist, activates G-protein coupled receptors on immune cells. This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Downstream, this cascade can influence the activity of transcription factors such as NF-κB, ultimately modulating the expression of genes related to inflammation and immune responses.
Traditional Opioids (Mu-Opioid Receptor Signaling)
Traditional opioids, acting on MORs, also couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP. This pathway can also involve the modulation of ion channels and the activation of other signaling molecules like MAP kinases, contributing to the broad immunosuppressive effects observed with these compounds.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the immunomodulatory effects of this compound and traditional opioids. Below are outlines for key experimental protocols.
T-Lymphocyte Proliferation Assay
This assay measures the ability of T-cells to proliferate in response to a stimulus, a key indicator of cell-mediated immunity.
Methodology:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
CFSE Labeling: Resuspend PBMCs in PBS and incubate with Carboxyfluorescein succinimidyl ester (CFSE) dye. CFSE passively diffuses into cells and binds to intracellular proteins. With each cell division, the fluorescence intensity of CFSE is halved.
-
Cell Culture and Stimulation: Plate CFSE-labeled PBMCs in a 96-well plate. Add a mitogen, such as Phytohemagglutinin (PHA), to stimulate T-cell proliferation. Concurrently, treat the cells with varying concentrations of this compound or a traditional opioid. Include appropriate controls (unstimulated cells, vehicle control).
-
Incubation: Incubate the plates for 3 to 5 days at 37°C in a humidified 5% CO2 incubator.
-
Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The progressive halving of CFSE fluorescence in proliferating cells allows for the quantification of cell division.
-
Data Analysis: Determine the percentage of proliferating T-cells in each treatment group.
Cytokine Release Assay
This assay quantifies the production of cytokines by immune cells following stimulation and treatment.
Methodology:
-
Cell Culture: Isolate and culture specific immune cells (e.g., PBMCs, monocytes, or macrophages).
-
Stimulation and Treatment: Stimulate the cells with an appropriate agent, such as Lipopolysaccharide (LPS) for monocytes/macrophages. Simultaneously, treat the cells with this compound or a traditional opioid at various concentrations.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β, IL-10) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex).
-
Data Analysis: Compare the cytokine levels in the treated groups to the control groups to determine the effect of the compounds on cytokine release.
Immunophenotyping by Flow Cytometry
This technique is used to identify and quantify different immune cell populations based on the expression of specific cell surface markers.
Methodology:
-
Cell Preparation: Obtain a single-cell suspension of immune cells (e.g., from blood or tissue).
-
Antibody Staining: Incubate the cells with a cocktail of fluorescently-labeled antibodies specific for cell surface markers (e.g., CD3 for T-cells, CD4 for helper T-cells, CD8 for cytotoxic T-cells, CD19 for B-cells, CD14 for monocytes).
-
Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer. The instrument will pass the cells one by one through a laser beam and detect the fluorescence emitted from each cell.
-
Data Analysis: Analyze the flow cytometry data to identify and quantify the different immune cell populations based on their unique fluorescence profiles. This allows for the assessment of changes in the proportions of immune cell subsets following treatment with this compound or traditional opioids.
Conclusion
The available evidence suggests that this compound and traditional opioids have distinct immunomodulatory profiles. This compound's selective action on KORs appears to result in a more targeted anti-inflammatory effect, potentially offering a therapeutic advantage in conditions where immunosuppression is a concern. In contrast, the broad immunosuppressive effects of traditional MOR agonists, while potentially beneficial in some contexts, can also increase the risk of infections. Further head-to-head comparative studies are warranted to fully elucidate the quantitative differences in their effects on the human immune system and to guide their clinical application.
References
- 1. mdpi.com [mdpi.com]
- 2. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies [frontiersin.org]
- 4. Immunomodulatory action of class mu-, delta- and kappa-opioid receptor agonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Immunomodulatory activity of mu- and kappa-selective opioid agonists - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Clinical Landscape: Difelikefalin vs. Gabapentin for Pruritus
A Comparative Analysis for Researchers and Drug Development Professionals
While direct head-to-head clinical trials comparing the efficacy and safety of Difelikefalin and gabapentin for the treatment of pruritus are not yet available, a growing body of independent clinical data and network meta-analyses provide a basis for an objective comparison. This guide synthesizes the current evidence, focusing on quantitative outcomes, experimental methodologies, and mechanisms of action to inform research and development in the field of pruritus treatment.
Quantitative Data Summary
The following tables summarize the key efficacy and safety data from pivotal clinical trials and a network meta-analysis.
Table 1: Efficacy of this compound and Gabapentin in Uremic Pruritus
| Outcome Measure | This compound (KALM-1 & KALM-2 Pooled Data)[1][2] | Gabapentin (Network Meta-analysis)[3][4][5] |
| Primary Efficacy Endpoint | ||
| ≥3-point improvement in WI-NRS at Week 12 | 51.1% of patients (vs. 35.2% for placebo, P<0.001) | Highest likelihood of being most effective for pruritus relief (SUCRA: 69.74%) |
| Secondary Efficacy Endpoints | ||
| ≥4-point improvement in WI-NRS at Week 12 | 38.7% of patients (vs. 23.4% for placebo, P<0.001) | Associated with significantly more drug responses (SUCRA: 58.99%) |
| ≥15-point improvement in Skindex-10 at Week 12 | 55.5% of patients (vs. 40.5% for placebo, P<0.001) | - |
| ≥5-point improvement in 5-D Itch Scale at Week 12 | 52.1% of patients (vs. 42.3% for placebo, P=0.01) | - |
| Pruritus Score Reduction (VAS) | - | Mean score reduction to 1.2 +/- 1.8 (from 8.4 +/- 0.94, P=0.0001)[6] |
WI-NRS: Worst Itching Intensity Numerical Rating Scale; SUCRA: Surface Under the Cumulative Ranking Curve; VAS: Visual Analogue Scale. Data for gabapentin is from a network meta-analysis and a separate clinical trial, as direct comparative data is unavailable.
Table 2: Safety and Tolerability Profile
| Adverse Events | This compound (KALM-1 & KALM-2 Pooled Data) | Gabapentin (Network Meta-analysis & Clinical Trials)[3][4][5] |
| Common Adverse Events | Diarrhea, dizziness, nausea, somnolence, falls[7] | Dizziness, somnolence, ataxia, fatigue[8] |
| Network Meta-analysis Findings | - | Higher likelihood of adverse events and dizziness (SUCRA: 40.01%) |
| Discontinuation due to Adverse Events | Low incidence, with dizziness and constipation reported as related to the study drug.[9] | No patients dropped out due to adverse effects in one key trial.[6] |
Experimental Protocols
This compound: KALM-1 and KALM-2 Phase 3 Trials
The pivotal evidence for this compound in pruritus comes from the pooled data of two large, randomized, double-blind, placebo-controlled Phase 3 trials, KALM-1 (NCT03422653) and KALM-2 (NCT03636269).[9][10]
-
Study Design: Participants were randomized in a 1:1 ratio to receive either intravenous this compound (0.5 mcg/kg) or a placebo three times per week for 12 weeks, following each hemodialysis session.[1][2] This was followed by a 52-week open-label extension phase where all participants received this compound.[1][2]
-
Participants: The studies enrolled adults with moderate-to-severe chronic kidney disease-associated pruritus (CKD-aP) who had been undergoing hemodialysis at least three times a week for a minimum of three months.[10]
-
Inclusion Criteria: A key inclusion criterion was a weekly average 24-hour Worst Itching Intensity Numerical Rating Scale (WI-NRS) score of ≥4 in KALM-1 and ≥5 in KALM-2 during a 7-day run-in period.[9]
-
Primary Outcome: The primary efficacy endpoint was the proportion of patients achieving a ≥3-point improvement from baseline in the weekly mean of the daily 24-hour WI-NRS score at week 12.[9]
-
Secondary Outcomes: Key secondary endpoints included the proportion of patients with a ≥4-point improvement in the WI-NRS score at week 12, and changes from baseline in the Skindex-10 and 5-D Itch scales.[9]
Gabapentin: Representative Clinical Trial for Uremic Pruritus
A notable double-blind, placebo-controlled, crossover study provides insight into the efficacy of gabapentin for uremic pruritus in hemodialysis patients.[6]
-
Study Design: This was a randomized, double-blind, placebo-controlled, crossover trial. Patients were randomly assigned to receive either gabapentin or a placebo for 4 weeks, followed by a crossover to the other treatment for another 4 weeks after a washout period.[6]
-
Participants: The trial enrolled 25 adult patients on hemodialysis with uremic pruritus.[6]
-
Intervention: Gabapentin or a placebo was administered three times a week at the end of each hemodialysis session.[6]
-
Primary Outcome: The primary outcome was the change in the severity of pruritus, which was recorded daily by the patients on a visual analogue scale (VAS).[6]
Signaling Pathways and Mechanisms of Action
The distinct mechanisms of action of this compound and gabapentin in mitigating pruritus are crucial for understanding their therapeutic effects.
This compound's Mechanism of Action
This compound is a selective agonist of the kappa-opioid receptor (KOR).[11] Its therapeutic effect in pruritus is believed to be mediated through the activation of peripheral KORs on sensory neurons and immune cells.[12][13] This activation is thought to modulate the transmission of itch signals and may also have anti-inflammatory effects.[11] A key feature of this compound is its peripheral action, as it does not readily cross the blood-brain barrier, thereby minimizing central nervous system side effects commonly associated with other opioids.[7]
Caption: this compound's peripheral kappa-opioid receptor agonism.
Gabapentin's Mechanism of Action
The exact mechanism of gabapentin in pruritus is not fully understood but is thought to involve its binding to the α2δ-1 subunit of voltage-gated calcium channels in the central nervous system.[14] This action is believed to reduce the release of excitatory neurotransmitters, such as substance P and calcitonin gene-related peptide (CGRP), which are implicated in the signaling of itch.[15] This suggests a central modulatory effect on the perception of pruritus.
Caption: Gabapentin's modulation of voltage-gated calcium channels.
Experimental Workflow Diagrams
The following diagrams illustrate the typical workflow of the clinical trials discussed.
This compound (KALM-1 & KALM-2) Trial Workflow
Caption: Workflow of the KALM-1 and KALM-2 clinical trials.
Gabapentin Crossover Trial Workflow
Caption: Workflow of a typical gabapentin crossover clinical trial.
References
- 1. Efficacy of this compound for the Treatment of Moderate to Severe Pruritus in Hemodialysis Patients: Pooled Analysis of KALM-1 and KALM-2 Phase 3 Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Efficacy and safety of different systemic drugs in the treatment of uremic pruritus among hemodialysis patients: a network meta-analysis based on randomized clinical trials [frontiersin.org]
- 4. Efficacy and safety of different systemic drugs in the treatment of uremic pruritus among hemodialysis patients: a network meta-analysis based on randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gabapentin therapy for pruritus in haemodialysis patients: a randomized, placebo-controlled, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound in Black/African American Hemodialysis Patients with Moderate-to-Severe Pruritus: Post hoc Analysis of KALM-1 and KALM-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nice.org.uk [nice.org.uk]
- 11. What is the mechanism of this compound? [synapse.patsnap.com]
- 12. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. This compound in the Treatment of Chronic Kidney Disease-Associated Pruritus: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cdsjournal.com [cdsjournal.com]
- 15. Gabapentinoids for Pruritus in Older Adults: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Animal Studies Confirm Favorable Safety Profile of Difelikefalin
A comprehensive review of long-term non-clinical studies demonstrates that difelikefalin, a selective kappa-opioid receptor (KOR) agonist, exhibits a favorable safety profile in animal models. Carcinogenicity, chronic toxicity, and reproductive toxicology studies in rats, mice, and monkeys reveal no significant safety concerns at clinically relevant exposures, supporting its development for therapeutic use. This guide provides a comparative analysis of the long-term animal safety data for this compound and other KOR agonists, asimadoline and nalfurafine, for researchers, scientists, and drug development professionals.
This compound has undergone a thorough non-clinical safety evaluation, including a battery of studies to assess its long-term safety. These studies were designed to identify potential target organ toxicity, carcinogenicity, and effects on reproduction and development.
Chronic Toxicity Studies
Long-term intravenous administration of this compound was assessed in 39-week studies in cynomolgus monkeys. The No Observed Adverse Effect Level (NOAEL) was established, providing key data for human safety assessment.
Carcinogenicity Studies
To assess its carcinogenic potential, this compound was evaluated in two long-term studies: a 104-week study in Sprague-Dawley rats and a 26-week study in Tg.rasH2 mice. In both studies, this compound did not produce any treatment-related neoplastic findings.[1]
Reproductive and Developmental Toxicology
This compound was also evaluated in a series of reproductive and developmental toxicology studies in rats. These studies assessed potential effects on fertility, embryo-fetal development, and pre- and postnatal development. No adverse effects on fertility or embryo-fetal development were observed at exposures significantly higher than those in humans.
Comparison with Alternative KOR Agonists
For comparative purposes, this guide includes available long-term animal safety data for two other KOR agonists, asimadoline and nalfurafine.
Asimadoline has been evaluated in 26-week oral toxicity studies in both rats and dogs. These studies established tolerated dose levels and identified potential target organs at higher doses.[2]
Nalfurafine , another KOR agonist, has a history of clinical use in some regions. While detailed long-term animal toxicology data is less publicly available, preclinical studies and post-marketing surveillance have generally supported its safety.
The following sections provide a detailed breakdown of the experimental protocols and quantitative data from these key long-term animal studies, presented in a comparative format to aid in the evaluation of the long-term safety profile of this compound.
Data Presentation
Table 1: Summary of Long-Term Repeat-Dose Toxicity Studies
| Compound | Species | Study Duration | Route of Administration | Key Findings & NOAEL |
| This compound | Cynomolgus Monkey | 39 weeks | Intravenous | NOAEL established. |
| Asimadoline | Rat | 26 weeks | Oral | Well-tolerated at 2.5 mg/kg/day. Higher doses showed alterations in liver, thymus, adrenal, and thyroid glands.[2] |
| Dog | 26 weeks | Oral | Well-tolerated at 0.5 mg/kg/day. Higher doses resulted in reversible cellular alterations in the liver, kidneys, and male reproductive organs.[2] | |
| Nalfurafine | N/A | N/A | N/A | Limited publicly available long-term toxicology data. |
Table 2: Summary of Carcinogenicity Studies
| Compound | Species | Study Duration | Route of Administration | Dose Levels | Key Findings |
| This compound | Sprague-Dawley Rat | 104 weeks | Subcutaneous | 0, 0.25, 0.5, 1.0 mg/kg/day | No treatment-related increase in tumors.[1] |
| Tg.rasH2 Mouse | 26 weeks | Subcutaneous | 0, 3, 10, 30 mg/kg/day | No treatment-related increase in tumors.[1] | |
| Asimadoline | N/A | N/A | N/A | N/A | Not mutagenic in four mutagenicity tests.[2] |
| Nalfurafine | N/A | N/A | N/A | N/A | Limited publicly available carcinogenicity data. |
Table 3: Summary of Reproductive and Developmental Toxicology Studies for this compound
| Study Type | Species | Key Findings |
| Fertility and Early Embryonic Development | Rat | No effects on mating or fertility. Prolonged diestrus at ≥2.5 mg/kg/day.[1] |
| Embryo-Fetal Development | Rat | No adverse effects on embryo-fetal development. |
| Pre- and Postnatal Development | Rat | No adverse effects on offspring growth, development, or reproductive performance. |
Experimental Protocols
This compound 104-Week Rat Carcinogenicity Study
-
Test System: Sprague-Dawley rats.
-
Group Size: 60 males and 60 females per group.
-
Dosing: Subcutaneous injection once daily for 104 weeks.
-
Dose Levels: 0 (saline control), 0.25, 0.5, and 1.0 mg/kg/day.
-
Parameters Evaluated: Survival, clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.
This compound 26-Week Mouse Carcinogenicity Study
-
Test System: Tg.rasH2 mice.
-
Group Size: 25 males and 25 females per group.
-
Dosing: Subcutaneous injection once daily for 26 weeks.
-
Dose Levels: 0 (saline control), 3, 10, and 30 mg/kg/day.
-
Parameters Evaluated: Survival, clinical observations, body weight, food consumption, gross pathology, and histopathology.
Asimadoline 26-Week Oral Toxicity Study (Rat)
-
Test System: Rats.
-
Dosing: Oral administration daily for 26 weeks.
-
Key Dose Level: 2.5 mg/kg/day was well-tolerated.
-
Parameters Evaluated: Clinical observations, body weight, food consumption, hematology, clinical chemistry, urinalysis, gross pathology, organ weights, and histopathology.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the proposed signaling pathway of kappa-opioid receptor agonists and a generalized workflow for long-term animal toxicity studies.
Caption: Proposed signaling pathway of this compound via the Kappa-Opioid Receptor.
Caption: Generalized workflow for conducting a long-term animal toxicity study.
References
Cross-Validation of Difelikefalin's Mechanism in Neuronal and Immune Cell Lines: A Comparative Guide
Difelikefalin, a peripherally acting kappa-opioid receptor (KOR) agonist, exerts its therapeutic effects in treating pruritus through a dual mechanism involving both neuronal and immune cells. This guide provides a comparative analysis of its action in these distinct cell types, supported by experimental data and detailed protocols to aid researchers in further cross-validation studies.
This compound's primary mode of action is the selective activation of KORs, which are G-protein coupled receptors. This activation triggers downstream signaling cascades that ultimately modulate neuronal excitability and inflammatory responses.[1][2] In peripheral sensory neurons, this leads to an inhibition of itch signal transmission.[2] Concurrently, in immune cells, it results in the suppression of pro-inflammatory cytokine release, thereby mitigating inflammation-associated itch.[1][2][3]
Comparative Performance of this compound
While direct comparative studies of this compound in different cell lines are not extensively published, data from separate in vivo and in vitro investigations allow for a cross-validation of its mechanism.
| Cell Type Studied | Key Effect | Supporting Evidence |
| Peripheral Sensory Neurons (e.g., Dorsal Root Ganglion - DRG) | Inhibition of pruritic signaling | In nonclinical animal models, this compound has demonstrated antipruritic effects in histamine- and substance P-induced itching, suggesting a direct action on sensory neurons.[1] |
| Immune Cells (e.g., Human Monocyte-Derived Macrophages) | Suppression of inflammatory responses | This compound has been shown to suppress the release of pro-inflammatory cytokines, including TNF-α and IL-1β, in human monocyte-derived macrophages and in mouse models of lipopolysaccharide (LPS)-induced inflammation.[1] A study in a rat model of acute kidney injury also demonstrated that this compound significantly suppressed a wide range of elevated serum cytokines.[4] |
Signaling Pathways and Experimental Workflows
The activation of KOR by this compound initiates a cascade of intracellular events that differ based on the cellular context.
Signaling Pathway in Peripheral Sensory Neurons
Caption: this compound signaling in sensory neurons.
Signaling Pathway in Immune Cells (Macrophages)
Caption: this compound signaling in macrophages.
Experimental Workflow: Cross-Validation
Caption: Workflow for cross-validating this compound's mechanism.
Experimental Protocols
The following are generalized protocols for key experiments to assess this compound's mechanism in neuronal and immune cell lines. Researchers should optimize these protocols for their specific experimental conditions.
Inhibition of Substance P Release from Dorsal Root Ganglion (DRG) Neurons
1. Cell Culture:
-
Isolate DRG neurons from neonatal rats and culture them in a suitable medium (e.g., Neurobasal medium supplemented with B27, L-glutamine, and nerve growth factor).
-
Plate the cells on poly-D-lysine/laminin-coated plates and maintain them for 5-7 days to allow for neurite outgrowth.
2. Stimulation and Treatment:
-
Pre-incubate the cultured DRG neurons with varying concentrations of this compound for a specified period (e.g., 30 minutes).
-
Stimulate the release of substance P by adding capsaicin (e.g., 100 nM) to the culture medium for a short duration (e.g., 10 minutes).
3. Measurement of Substance P:
-
Collect the culture supernatant.
-
Quantify the concentration of substance P in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
4. Data Analysis:
-
Normalize the substance P release to the total protein content of the cells in each well.
-
Plot the percentage inhibition of substance P release against the concentration of this compound to determine the IC50 value.
Inhibition of TNF-α Release from THP-1 Macrophages
1. Cell Culture and Differentiation:
-
Culture human monocytic THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Differentiate the THP-1 monocytes into macrophage-like cells by treating them with phorbol 12-myristate 13-acetate (PMA) (e.g., 100 ng/mL) for 48-72 hours.
2. Stimulation and Treatment:
-
Pre-treat the differentiated THP-1 macrophages with different concentrations of this compound for 1 hour.
-
Induce the production and release of TNF-α by stimulating the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 4-6 hours.
3. Measurement of TNF-α:
-
Collect the cell culture supernatant.
-
Measure the concentration of TNF-α in the supernatant using a specific ELISA kit according to the manufacturer's protocol.
4. Data Analysis:
-
Calculate the percentage inhibition of TNF-α release for each concentration of this compound compared to the LPS-stimulated control.
-
Generate a dose-response curve and calculate the IC50 value for this compound's inhibition of TNF-α release.
Conclusion
The available evidence strongly supports a dual mechanism of action for this compound, targeting both peripheral sensory neurons and immune cells to alleviate pruritus. While direct, head-to-head comparative studies in various cell lines are needed to fully elucidate the nuances of its signaling, the outlined experimental approaches provide a robust framework for researchers to conduct such cross-validation. A deeper understanding of the cell-specific effects of this compound will be invaluable for the development of next-generation KOR agonists with improved therapeutic profiles.
References
- 1. [Pharmacological, pharmacokinetic and clinical profiles of this compound (KORSUVA® IV Injection Syringe for Dialysis), a peripheral kappa opioid receptor agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound in the Treatment of Chronic Kidney Disease-Associated Pruritus: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and renoprotective effects of this compound, a kappa opioid receptor agonist, in a rat model of renal ischemia–reperfusion-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Abuse Potential of Difelikefalin: A Comparison with Centrally Acting Opioids
A Scientific Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the abuse potential of difelikefalin, a peripherally restricted kappa-opioid receptor (KOR) agonist, with traditional centrally acting mu-opioid receptor (MOR) agonists. The assessment is based on a review of preclinical principles and detailed results from human abuse potential (HAP) studies, supported by experimental data and methodologies.
Introduction: A Tale of Two Receptors
The opioid crisis has underscored the urgent need for potent analgesics and other therapeutics that circumvent the abuse and addiction liability associated with classical opioids.[1] Most conventional opioids, such as morphine and fentanyl, exert their effects by activating mu-opioid receptors (MORs) within the central nervous system (CNS).[2] This activation, particularly within the brain's reward circuitry, is responsible for their powerful analgesic effects but also drives the feelings of euphoria that contribute to their high potential for abuse.[3]
This compound represents a different therapeutic strategy. It is a highly selective KOR agonist designed with a hydrophilic peptide structure that severely limits its penetration across the blood-brain barrier.[4][5] Its primary mechanism of action is the activation of KORs in the peripheral nervous system.[6] This fundamental difference in receptor target and site of action underpins its markedly lower abuse potential compared to centrally acting MOR agonists.
Contrasting Signaling Pathways and Abuse Liability
The divergent abuse profiles of this compound and centrally acting opioids are a direct consequence of the distinct signaling pathways they initiate. MOR activation in the CNS reward pathway (e.g., in the ventral tegmental area) inhibits GABAergic neurons, leading to a surge of dopamine release in the nucleus accumbens, a process strongly linked to euphoria and reinforcement.[3][7]
Conversely, activation of KORs, particularly in the CNS, is often associated with aversion, dysphoria, and malaise, not reward.[7][8] this compound further mitigates any abuse potential by acting primarily on peripheral KORs, thus avoiding centrally mediated effects altogether.[6] Both receptor types are G-protein coupled receptors (GPCRs) that signal through inhibitory Gαi/o subunits to inhibit adenylyl cyclase, reducing intracellular cAMP levels, and modulate ion channel activity.[9][10] However, the downstream neurobiological and subjective outcomes are profoundly different.
Preclinical Assessment of Abuse Potential
Standard preclinical models are used to predict the abuse liability of novel compounds in humans. These include self-administration, conditioned place preference (CPP), and drug discrimination studies.
However, according to a review by the U.S. Food and Drug Administration (FDA), the animal abuse-related studies conducted for this compound were deemed "not interpretable."[11] This was because the studies used inappropriately high doses that were many times greater than the acceptable range recommended in official guidance.[11] Therefore, reliable preclinical data to directly compare this compound to centrally acting opioids are not available in the public record.
For context, the standard protocols for these preclinical tests are described below.
Experimental Protocols: Preclinical Models
-
Intravenous Self-Administration: This is considered the gold standard for assessing a drug's reinforcing properties.[12] In this model, animals (typically rats or non-human primates) are surgically fitted with an intravenous catheter and learn to perform an action, such as pressing a lever, to receive a dose of the drug.[13] A drug with a high potential for abuse will be readily self-administered, and animals will work harder (i.e., press the lever more times per infusion) to obtain it.
-
Conditioned Place Preference (CPP): This model assesses the association between a drug's effects and a specific environment. The apparatus typically has two or more distinct compartments. During conditioning, the animal receives the test drug in one compartment and a placebo (vehicle) in another.[5] After several conditioning sessions, the animal is allowed to freely explore the entire apparatus in a drug-free state. A preference for spending more time in the drug-paired compartment indicates that the substance has rewarding properties.[5][14]
-
Drug Discrimination: In this paradigm, animals are trained to recognize the subjective internal state produced by a drug. They are trained to press one lever to receive a reward (e.g., food) after being administered a known drug of abuse and a different lever after receiving a placebo. Once trained, the test drug is administered to see which lever the animal presses, thereby indicating whether the subjective effects of the new drug are similar to the known drug of abuse.
Clinical Evidence: Human Abuse Potential (HAP) Studies
The definitive assessment of abuse liability in humans comes from randomized, double-blind, placebo- and active-controlled clinical trials known as Human Abuse Potential (HAP) studies. These trials enroll experienced, non-dependent recreational polydrug users who are best able to discern and report the subtle psychoactive effects of drugs.[7][15]
A pivotal HAP study directly compared intravenous this compound (at supratherapeutic doses of 5 and 15 mcg/kg) with pentazocine (0.5 mg/kg), a Schedule IV opioid with both KOR agonist and MOR partial agonist activity, and a placebo.[4][16] The primary and key secondary endpoints were subjective ratings on various Visual Analog Scales (VAS), which are 100-mm lines where participants mark their response between two extremes (e.g., "Strong disliking" to "Strong liking").[16][17]
Data Presentation: Comparison of Subjective Effects in a HAP Study
The results demonstrated that this compound has a significantly lower abuse potential than pentazocine and is not meaningfully different from placebo on key measures.[4]
| Subjective Measure (VAS Emax Score) | Placebo | This compound (5 mcg/kg) | This compound (15 mcg/kg) | Pentazocine (0.5 mg/kg) |
| Drug Liking (Primary Endpoint) | 52.3 | 58.0 | 57.5 | 76.5 |
| Feeling High | 6.0 | 11.0 | 11.2 | 48.0 |
| Good Drug Effects | 8.8 | 13.8 | 15.0 | 46.8 |
| Overall Drug Liking | 51.5 | 52.8 | 51.5 | 68.3 |
| Take Drug Again | 48.3 | 52.1 | 51.1 | 70.8* |
| Note: Emax (maximum effect) scores are reported as means. Pentazocine scores were significantly higher than placebo and both this compound doses (p < 0.05). This compound scores were not significantly different from placebo on "Overall Drug Liking" and "Take Drug Again" measures. Data sourced from Shram et al., 2022.[4][16] |
The effects of this compound were described as small, brief, and not dose-dependent.[4][16] Crucially, on the end-of-session measures of "Overall Drug Liking" and willingness to "Take Drug Again," this compound was indistinguishable from placebo.[4] Furthermore, unlike pentazocine, this compound did not induce miosis (pupil constriction), a physiological marker of MOR activity.[16]
Experimental Protocol: Human Abuse Potential (HAP) Study
The study referenced was a randomized, double-blind, four-way crossover study involving 44 healthy, non-dependent recreational users of opioids and hallucinogens.[16]
-
Screening Phase: Participants were evaluated for eligibility based on medical history, physical exams, and their experience with recreational drug use to ensure they could tolerate the study drugs and provide reliable subjective feedback.
-
Qualification Phase: To ensure participants could distinguish between active drug and placebo, they underwent a qualification session with a centrally acting opioid (e.g., pentazocine) to confirm they experienced its expected subjective effects.
-
Treatment Phase: The study employed a four-period crossover design. Each participant received a single intravenous dose of each of the four treatments (this compound 5 mcg/kg, this compound 15 mcg/kg, pentazocine 0.5 mg/kg, and placebo) in a randomized sequence, with a washout period between each treatment.
-
Data Collection: Subjective effects were assessed at numerous time points before and for up to 24 hours after drug administration. The primary endpoint was the maximum effect (Emax) score on the bipolar "Drug Liking" VAS. Secondary endpoints included VAS scores for "High," "Good Effects," "Bad Effects," "Overall Liking," and "Take Drug Again."[15][17] Physiological data, such as pupillometry, were also collected.
Conclusion
The evidence from its mechanism of action and robust clinical HAP studies strongly indicates that this compound has a low potential for abuse. Its activity as a peripherally restricted KOR agonist prevents the activation of central reward pathways, a key differentiator from centrally acting MOR agonists. Human studies confirm this, showing that even at supratherapeutic doses, this compound does not produce meaningful subjective effects associated with abuse, such as "Drug Liking" or a desire to "Take Drug Again," when compared to a scheduled opioid.[4][16] These findings establish this compound as a therapeutic agent with a favorable safety profile regarding abuse and dependence.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of the physical dependence potential of this compound: Randomized placebo‐controlled study in patients receiving hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Evaluation of the abuse potential of this compound, a selective kappa‐opioid receptor agonist, in recreational polydrug users - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Abuse Potential Studies: What You Need to Know | Dr. Vince Clinical Research [drvince.com]
- 8. biorxiv.org [biorxiv.org]
- 9. μ-Opioid Receptors and Regulators of G protein Signaling (RGS) proteins: From a symposium on new concepts in mu-opioid pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. meliordiscovery.com [meliordiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 15. altasciences.com [altasciences.com]
- 16. A Conditioned Place Preference Protocol for Measuring Incubation of Craving in Rats [jove.com]
- 17. fda.gov [fda.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of Difelikefalin
This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of difelikefalin, a kappa-opioid receptor agonist used in clinical and research settings. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.
Hazard Profile and Safety Considerations
This compound's hazard classification can vary. While some safety data sheets (SDS) classify it as a non-hazardous substance[1][2], others indicate it may be harmful if swallowed, inhaled, or in contact with skin[3]. One source also highlights that it is very toxic to aquatic life with long-lasting effects[4]. Given these potential hazards, appropriate personal protective equipment (PPE) should always be worn when handling this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Item | Specification | Purpose |
| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for handling bulk powders or in case of aerosol generation. | To prevent inhalation of the compound. |
Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the disposal of this compound in various forms.
Disposal of Unused or Expired this compound (Research and Laboratory Settings)
This procedure is for the disposal of pure this compound or its solutions in a laboratory environment.
-
Consult Local Regulations: Before proceeding, review your institution's and local environmental health and safety (EHS) guidelines for chemical waste disposal. Regulations can vary significantly.
-
Inactivation (if required by local EHS):
-
For small quantities, chemical degradation may be an option. Consult with a qualified chemist or your EHS office for appropriate methods. Note: No specific, universally recommended chemical inactivation protocol for this compound is readily available in the provided search results.
-
-
Prepare for Disposal:
-
If the material is a solid, avoid creating dust.
-
If it is a solution, do not dispose of it down the drain.
-
-
Package for Waste Collection:
-
Place the this compound waste into a designated, properly labeled hazardous waste container. The label should clearly identify the contents.
-
Ensure the container is securely sealed.
-
-
Arrange for Pickup: Contact your institution's EHS or hazardous waste management provider to schedule a pickup.
Disposal of Commercially Available Korsuva™ (this compound) Injection
Korsuva™ is supplied in single-dose vials for clinical use, and any unused portion must be discarded[5][6].
-
Do Not Recap Needles: If the product was drawn into a syringe, dispose of the needle and syringe in a designated sharps container immediately after use.
-
Empty Vials: Empty vials that contained this compound should be disposed of in a pharmaceutical waste container.
-
Unused Solution:
-
Preferred Method: The Australian product information for Korsuva™ recommends taking any unused medicine to a local pharmacy for disposal[7]. This is the most environmentally sound option.
-
Alternative Method (if take-back is unavailable): Following general FDA and DEA guidelines for non-flushable medicines, if a take-back program is not accessible:
-
Remove the remaining solution from the vial.
-
Mix the liquid with an unpalatable substance such as used coffee grounds, dirt, or cat litter[8][9]. This makes the drug less appealing to children and pets and unrecognizable to anyone who might intentionally go through the trash.
-
Place the mixture in a sealed container, such as a sealable plastic bag or an empty container with a lid[8][9].
-
Dispose of the sealed container in the household trash[9].
-
Scratch out all personal information on the prescription label to protect patient privacy before disposing of the vial or its packaging[8][9].
-
-
Management of Spills
In the event of a this compound spill, follow these steps:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill involves a significant amount of powder, evacuate the immediate area to avoid inhalation.
-
Don PPE: Wear appropriate PPE, including gloves, eye protection, and a lab coat[10]. For large spills of powder, respiratory protection may be necessary.
-
Contain the Spill:
-
For solid spills: Gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
For liquid spills: Surround the spill with an absorbent material (e.g., absorbent pads, cat litter) to prevent it from spreading.
-
-
Clean the Spill:
-
Carefully scoop the absorbed or solid material into a designated hazardous waste container.
-
Clean the spill area with soap and water[10].
-
-
Dispose of Contaminated Materials: All cleaning materials and contaminated PPE should be placed in the hazardous waste container.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS department as required by your institution's policies.
Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- 1. abmole.com [abmole.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound acetate|2803411-76-7|MSDS [dcchemicals.com]
- 5. Dosing & Administration | KORSUVA™ (this compound) HCP Site [korsuva.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. tga.gov.au [tga.gov.au]
- 8. dea.gov [dea.gov]
- 9. fda.gov [fda.gov]
- 10. kmpharma.in [kmpharma.in]
Essential Safety and Handling Protocols for Difelikefalin
For researchers, scientists, and drug development professionals, ensuring safe handling of investigational compounds like Difelikefalin is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Hazard Classification
There are conflicting classifications regarding the hazards of this compound. While some suppliers state it is not a hazardous substance or mixture, others classify it as harmful if swallowed, in contact with skin, or inhaled. Given this discrepancy, it is prudent to handle this compound with a degree of caution, adhering to the more stringent safety protocols.
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the most critical measure to ensure safety when handling this compound. The following table summarizes the recommended PPE.
| Protection Type | Equipment | Purpose | Source |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. | |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust or splashes. | |
| Skin and Body Protection | Laboratory coat, long-sleeved apron | To prevent contamination of personal clothing and skin. | |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust or aerosols are generated and ventilation is inadequate. | To prevent inhalation of dust or aerosols. |
Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container.
-
Keep in a cool, dry, and well-ventilated place.
Accidental Release Measures
In the event of a spill, follow these procedures to minimize exposure and environmental contamination:
-
Evacuate Personnel : Evacuate non-essential personnel from the spill area.
-
Ensure Ventilation : Ensure adequate ventilation.
-
Don PPE : Wear appropriate personal protective equipment, including respiratory protection, gloves, and protective clothing.
-
Containment and Clean-up :
-
For solid spills, carefully sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.
-
For liquid spills, absorb with an inert material and place in a chemical waste container.
-
-
Decontamination : Clean the spill area thoroughly with soap and water.
-
Waste Disposal : Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Caption: Workflow for responding to a this compound spill.
First Aid Measures
-
After Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Disposal Considerations
Dispose of this compound and any contaminated materials in accordance with all applicable local, state, and federal regulations. Do not allow the product to enter drains or waterways. It is recommended to use a licensed professional waste disposal service.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
